2-Isopropyl-6-methylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1-methyl-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDAVZHFWFZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403933 | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-43-3 | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of sterically hindering isopropyl and methyl groups ortho to the isocyanate functionality. This structural feature significantly influences its reactivity, making it a subject of interest for specialized applications in organic synthesis and medicinal chemistry. The bulky substituents modulate the electrophilicity of the isocyanate group, offering a degree of selectivity in its reactions with nucleophiles. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of this compound, with a focus on its potential applications in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate the choice of reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| CAS Number | 102561-43-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Boiling Point | 92 °C at 3 mmHg | [1] |
| Density | 1.008 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.526 | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and methyl protons. The aromatic protons will appear as a multiplet in the aromatic region. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn will appear as a doublet. The methyl group on the aromatic ring will present as a singlet.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The isocyanate carbon is typically found in the 120-130 ppm region. The aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the range of 2240-2280 cm⁻¹.[4][5] Other significant absorptions include C-H stretching vibrations of the alkyl and aromatic groups, and C=C stretching vibrations of the aromatic ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic compounds and alkyl-substituted aromatics would be anticipated.[7][8]
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically involves the conversion of the corresponding primary amine, 2-isopropyl-6-methylaniline. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.[9]
A general synthetic workflow is outlined below:
An alternative route to aryl isocyanates is the Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide intermediate.[8][10][11][12] This method avoids the use of highly toxic phosgene derivatives.
Reactivity
The isocyanate group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. However, the steric hindrance provided by the ortho-isopropyl and methyl groups in this compound significantly influences its reactivity profile. This steric shielding can lead to slower reaction rates compared to unhindered aromatic isocyanates and may allow for selective reactions with less sterically demanding nucleophiles.
Common reactions of isocyanates include:
-
With amines: to form ureas.
-
With alcohols: to form carbamates (urethanes).
-
With water: to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.
The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water. The steric bulk in this compound can be exploited to control the outcome of reactions, particularly in competitive environments with multiple nucleophiles present.
Applications in Drug Development and Research
While specific, large-scale applications of this compound in marketed pharmaceuticals are not widely documented, its unique structural features make it a valuable reagent in medicinal chemistry and drug discovery for several reasons:
-
Introduction of a Lipophilic, Sterically Hindered Moiety: The 2-isopropyl-6-methylphenyl group can be incorporated into a lead compound to increase its lipophilicity, which can influence its pharmacokinetic properties such as absorption and distribution. The steric bulk can also be used to probe binding pockets of biological targets and to impart metabolic stability by shielding susceptible positions from enzymatic degradation.
-
As a Scaffold for Combinatorial Chemistry: The reactive isocyanate handle allows for the facile derivatization of the 2-isopropyl-6-methylphenyl core, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Biologically Active Ureas and Carbamates: Many kinase inhibitors and other targeted therapies contain urea or carbamate linkages. This compound can serve as a building block for the synthesis of novel compounds with potential therapeutic activity.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Hazard Classifications:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation
-
Serious eye irritation
-
Respiratory sensitization
-
Skin sensitization
-
Specific target organ toxicity (single exposure), respiratory system
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles and face shield
-
Appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge)
-
Lab coat
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to form a substituted urea.
Step-by-step methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
To this solution, add this compound (1.0 equivalent) dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction mixture to stir at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Chemical synthesis method of isopropyl isocyanate. (2006).
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
2-Tert-butyl-6-methylphenyl isocyanate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Curtius rearrangement. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
6.1: Interpreting C-13 NMR Spectra. (2019, July 24). Chemistry LibreTexts. [Link]
-
Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022, December 30). Medwin Publishers. [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). [Link]
-
The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]
-
Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood. (n.d.). [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]
-
Theory analysis of mass spectra of long-chain isocyanates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Chemical synthesis method of isopropyl isocyanate. (n.d.). Google Patents.
-
Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]
-
Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. (2018, August 16). IOSR Journal. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]
-
FTIR and XPS study of the reaction of phenyl isocyanate and cellulose with different moisture contents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. [Link]
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0278068). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
synthesis of 2-Isopropyl-6-methylphenyl isocyanate
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to this compound, a sterically hindered aromatic isocyanate of interest in specialized polymer and pharmaceutical applications. The document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of both classical and modern synthetic methodologies. Emphasis is placed on the underlying chemical principles, causality behind procedural choices, and the practical execution of key protocols. Phosgene-based methods are discussed from a historical and industrial perspective, while safer, laboratory-scale, phosgene-free alternatives, primarily focusing on rearrangement reactions such as the Curtius and Hofmann rearrangements, are detailed with mechanistic clarity. This guide aims to serve as a practical and authoritative resource, balancing theoretical knowledge with actionable experimental detail.
Introduction: The Significance of Sterically Hindered Isocyanates
This compound belongs to a class of aromatic isocyanates characterized by significant steric hindrance around the reactive isocyanate (–N=C=O) group. This structural feature, imparted by the ortho-isopropyl and ortho-methyl substituents, modulates the reactivity of the isocyanate, making it a valuable building block in applications where controlled reaction kinetics and selectivity are paramount. Unlike less hindered isocyanates such as Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI), which are produced on a massive industrial scale for polyurethanes, this compound is typically utilized in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates where its unique steric and electronic properties can be leveraged.
The primary challenge in its synthesis lies in efficiently constructing the isocyanate functionality on a sterically crowded aniline precursor while ensuring high purity and yield. This guide explores the prevalent synthetic strategies, beginning with the synthesis of the crucial aniline intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 102561-43-3 | |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Boiling Point | 92 °C at 3 mmHg | |
| Density | 1.008 g/mL at 25 °C | |
| Refractive Index | n20/D 1.526 |
| Storage Temperature | 2-8°C | |
Synthesis of the Key Precursor: 2-Isopropyl-6-methylaniline
The synthesis of the target isocyanate invariably begins with the preparation of its corresponding aniline, 2-isopropyl-6-methylaniline. The strategic challenge is the selective ortho-isopropylation of o-toluidine.
Friedel-Crafts Alkylation of o-Toluidine
A common and effective method is the direct alkylation of o-toluidine with an isopropylating agent, such as propylene, in the presence of a Lewis acid or solid acid catalyst. The choice of catalyst is critical to achieving high selectivity for the desired 2,6-disubstituted product over other isomers.
-
Mechanism: The reaction proceeds via a classical Friedel-Crafts alkylation mechanism. The catalyst activates the propylene, generating an electrophilic species (a carbocation or a polarized complex) that is attacked by the electron-rich aromatic ring of o-toluidine. The amino group is a strong ortho-, para-director; however, the existing ortho-methyl group and the bulkiness of the incoming isopropyl group favor substitution at the vacant ortho position (C6).
-
Catalyst Systems:
-
Aluminum Chloride (AlCl₃): A strong Lewis acid that can effectively catalyze the reaction. A patent describes reacting o-toluidine with propylene in an autoclave using aluminum chloride, achieving good conversion.[1]
-
Zeolites (e.g., H-Y Zeolite): These solid acid catalysts offer advantages in terms of handling, recovery, and potential for higher selectivity due to their defined pore structures. A described method uses an H-Y zeolite catalyst at elevated temperature and pressure, reporting an 81.5% conversion of o-toluidine.[2]
-
Logical Flow: Precursor Synthesis Strategy
Caption: Synthesis of the key aniline precursor via Friedel-Crafts alkylation.
Synthetic Pathways to this compound
With the aniline precursor in hand, several routes can be employed to introduce the isocyanate group. These can be broadly categorized into phosgene-based and phosgene-free methods.
The Phosgene Route: An Industrial Mainstay
The reaction of primary amines with phosgene (COCl₂) is the most common industrial method for manufacturing isocyanates.[3] The process can be conducted in either a liquid or gas phase.[4]
-
Mechanism: The reaction proceeds in two main steps. First, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form an N-substituted carbamoyl chloride and hydrogen chloride (HCl). In the second step, this intermediate is heated to eliminate another molecule of HCl, yielding the isocyanate.
-
Causality & Trustworthiness: This method is highly reliable and generally high-yielding. However, the extreme toxicity of phosgene gas and the corrosive nature of the HCl byproduct necessitate specialized equipment and stringent safety protocols, making it unsuitable for most laboratory settings.[3] The process is a self-validating industrial standard due to its efficiency, but its hazards demand expert handling.
Phosgene-Free Routes: Safer Alternatives for Laboratory Synthesis
For laboratory and research purposes, phosgene-free methods are strongly preferred. These routes typically involve molecular rearrangements where a nitrogen atom migrates to an adjacent carbonyl carbon, forming the isocyanate intermediate.
The Curtius rearrangement is a robust and versatile method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom.[5][6] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to the isocyanate with the expulsion of nitrogen gas.[7]
-
Mechanism: The key step is the concerted migration of the aryl group from the carbonyl carbon to the nitrogen atom as dinitrogen gas is liberated. This concerted mechanism ensures the retention of stereochemistry in the migrating group.[7] The resulting isocyanate is stable and can be isolated.
-
Workflow & Experimental Choices: The typical workflow involves a three-step sequence starting from the corresponding carboxylic acid, 2-isopropyl-6-methylbenzoic acid.
-
Acid Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous and easily removed.[10]
-
Acyl Azide Formation: The acyl chloride is then reacted with an azide source, most commonly sodium azide (NaN₃), to form the 2-isopropyl-6-methylbenzoyl azide. This intermediate is potentially explosive and should be handled with care and generally used without isolation.
-
Thermal Rearrangement: The acyl azide is gently heated in an inert solvent (e.g., toluene, benzene). Upon heating, it undergoes rearrangement to form this compound and nitrogen gas.[11]
-
Caption: The Curtius rearrangement workflow for isocyanate synthesis.
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12][13] If the reaction is stopped at the intermediate stage, the isocyanate can be isolated.
-
Mechanism: The reaction begins with the deprotonation of the amide by a strong base (e.g., NaOH), followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields an unstable intermediate that rearranges, with the aryl group migrating to the nitrogen and the bromide ion being expelled. This forms the isocyanate.[14]
-
Workflow & Experimental Choices: This route starts with 2-isopropyl-6-methylbenzamide.
-
Amide Synthesis: The precursor amide can be prepared from the corresponding acyl chloride (derived from the carboxylic acid as in the Curtius route) by reaction with concentrated ammonium hydroxide or ammonia gas.[15]
-
Rearrangement: The amide is treated with bromine (Br₂) in a cold aqueous solution of a strong base like sodium hydroxide (NaOH).[11] Careful control of temperature and stoichiometry is crucial to favor the formation and isolation of the isocyanate intermediate rather than its subsequent hydrolysis to the amine.
-
Caption: The Hofmann rearrangement workflow for isocyanate synthesis.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Curtius Rearrangement
Step 1A: Synthesis of 2-Isopropyl-6-methylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl and SO₂), add 2-isopropyl-6-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.5 - 3.0 eq) dropwise at 0 °C.[8]
-
After the addition is complete, remove the ice bath and slowly warm the mixture to reflux. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[10][16]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-isopropyl-6-methylbenzoyl chloride (a clear oil) is typically used in the next step without further purification.
Step 1B: Synthesis of this compound
-
Dissolve the crude 2-isopropyl-6-methylbenzoyl chloride (1.0 eq) from Step 1A in a dry, inert solvent such as toluene or acetone (approx. 5 mL per gram of acyl chloride).
-
In a separate flask, dissolve sodium azide (NaN₃) (1.2 - 1.5 eq) in a minimal amount of water and add it to the vigorously stirred acyl chloride solution, keeping the temperature below 10 °C with an ice bath. Caution: Sodium azide is highly toxic. Acyl azides are potentially explosive.
-
Stir the biphasic mixture vigorously for 1-2 hours at 0-5 °C.
-
Separate the organic layer, wash it with cold water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Crucial Step: Decant the dried solution into a larger flask equipped with a reflux condenser. Heat the solution gently to reflux (the boiling point of the solvent). The rearrangement will begin, evidenced by the evolution of nitrogen gas.
-
Maintain reflux until gas evolution ceases (typically 1-3 hours).
-
Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the resulting crude isocyanate can be purified by vacuum distillation to yield the final product.
Safety and Handling
-
Isocyanates: this compound is a hazardous chemical. It is classified as an acute toxin (oral, dermal, inhalation), a skin and eye irritant, and a respiratory sensitizer. Inhalation can lead to severe respiratory issues. Always handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Reagents:
-
Phosgene: Extremely toxic gas. Should only be handled by trained personnel in specialized facilities.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with care in a fume hood.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes.
-
-
Reaction Conditions: The rearrangement of acyl azides should be conducted with care, heating gently to control the rate of nitrogen evolution. A safety shield is recommended.
Conclusion
The is a multi-step process that hinges on the successful preparation of the key precursor, 2-isopropyl-6-methylaniline. While the industrial phosgene route is efficient, its inherent hazards make it impractical for most research environments. Phosgene-free methods, particularly the Curtius rearrangement, offer a reliable and safer alternative for laboratory-scale synthesis. This route provides a clear and logical progression from a readily accessible carboxylic acid to the final isocyanate product. The Hofmann rearrangement presents another viable, albeit potentially lower-yielding, pathway from the corresponding amide. Successful synthesis relies on careful execution, an understanding of the underlying reaction mechanisms, and a stringent adherence to safety protocols when handling the hazardous intermediates and the final isocyanate product.
References
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
-
Patsnap. (n.d.). Production and preparation method of 2-methyl-6-isopropyl aniline. Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Omega. (2023). How To Get Isocyanate?. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives.
-
Chemist Wizards. (2026, February). Hoffmann Rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
YouTube. (2018, September 21). 22.4b Synthesis of Amines Hofmann Rearrangement. Chad's Prep. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. PubMed Central. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistwizards.com [chemistwizards.com]
- 15. US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives - Google Patents [patents.google.com]
- 16. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-isopropyl-6-methylphenyl isocyanate, a sterically hindered aromatic isocyanate of growing interest in synthetic chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its reactivity profile, with a particular focus on its applications in specialized fields such as drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules.
Introduction: The Significance of Sterically Hindered Isocyanates
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them valuable reagents in a multitude of chemical transformations, most notably in the formation of urethanes, ureas, and carbamates. Aromatic isocyanates, in particular, are foundational building blocks in the polymer industry.
In recent years, there has been a surge of interest in sterically hindered aromatic isocyanates, such as this compound. The bulky isopropyl and methyl groups flanking the isocyanate moiety impart unique reactivity and selectivity to the molecule. This steric hindrance can modulate the reaction kinetics, often leading to more controlled and selective transformations compared to their unhindered counterparts. This attribute is of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over reactivity is crucial. This guide will provide a detailed exploration of the synthesis, properties, and applications of this versatile reagent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Colorless to light yellow liquid | General knowledge |
| Boiling Point | 92 °C at 3 mmHg | |
| Density | 1.008 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.526 | |
| CAS Number | 102561-43-3 |
Synthesis of this compound: A Step-by-Step Approach
The most common and industrially scalable method for the synthesis of aromatic isocyanates is the phosgenation of the corresponding primary amine. However, due to the extreme toxicity of phosgene, alternative, safer methods are continually being explored. Another viable, albeit less common for this specific substrate on an industrial scale, is the Curtius rearrangement of a corresponding acyl azide.
Synthesis of the Precursor: 2-Isopropyl-6-methylaniline
The synthesis of this compound begins with the preparation of its precursor, 2-isopropyl-6-methylaniline. A common method involves the alkylation of o-toluidine with propylene.
Caption: Synthesis of 2-Isopropyl-6-methylaniline.
Experimental Protocol: Synthesis of 2-Isopropyl-6-methylaniline [1]
-
Reaction Setup: In a high-pressure reaction kettle, add o-toluidine and aluminum trichloride (AlCl₃).
-
Inert Atmosphere: Seal the kettle and replace the internal atmosphere with nitrogen gas to ensure anhydrous and oxygen-free conditions.
-
Reactant Addition: Introduce propylene gas into the reaction kettle.
-
Reaction Conditions: Heat the mixture to 130-150 °C and maintain the reaction for 4-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to the kettle.
-
Carefully quench the reaction by the dropwise addition of water.
-
Add more water to separate the organic layer.
-
Isolate the upper oily layer containing the product.
-
-
Purification: Purify the crude product by distillation under reduced pressure to obtain 2-isopropyl-6-methylaniline as a colorless, transparent liquid.
Conversion to this compound
With the precursor amine in hand, the next step is its conversion to the target isocyanate. The traditional method involves the use of phosgene.
Caption: Synthesis of this compound.
Experimental Protocol: Phosgenation of 2-Isopropyl-6-methylaniline (General Procedure)
Disclaimer: Phosgene is an extremely toxic gas and should only be handled by trained professionals in a well-ventilated fume hood with appropriate safety precautions.
-
Solvent and Amine: Dissolve 2-isopropyl-6-methylaniline in an inert solvent such as toluene or chlorobenzene in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.
-
Phosgene Addition: A solution of phosgene in the same solvent is added to the stirred amine solution. The reaction is typically carried out at low temperatures initially and then gradually warmed.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting amine.
-
Work-up: Upon completion, the reaction mixture is typically purged with an inert gas (e.g., nitrogen) to remove excess phosgene. The solvent is then removed under reduced pressure.
-
Purification: The crude isocyanate is purified by vacuum distillation.
Reactivity and Mechanistic Considerations
The isocyanate group is a potent electrophile, readily attacked by nucleophiles. The general order of reactivity with common nucleophiles is:
Primary Amines > Secondary Amines > Alcohols > Water > Carboxylic Acids
The steric hindrance provided by the ortho-isopropyl and methyl groups in this compound significantly influences its reactivity. Compared to a less hindered aromatic isocyanate like phenyl isocyanate, the rate of reaction with nucleophiles is generally slower. This attenuated reactivity can be advantageous in preventing unwanted side reactions and allowing for greater control in complex synthetic sequences.
Applications in Drug Discovery and Organic Synthesis
The unique structural and reactivity profile of this compound makes it a valuable building block in medicinal chemistry and organic synthesis. The introduction of the 2-isopropyl-6-methylphenyl group can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability or altered lipophilicity.
While specific, large-scale applications in marketed drugs are not widely documented, this isocyanate and structurally similar motifs are of interest in the development of novel therapeutic agents. For instance, the "isopropylphenyl" moiety is a key structural feature in a series of potent and selective pantothenate kinase (Pank) modulators, which are being investigated for the treatment of neurodegenerative diseases. While the direct use of this compound in the published synthesis of these specific modulators is not explicitly detailed, its potential as a synthon for creating analogous structures is evident to those skilled in the art of medicinal chemistry.
Spectroscopic Characterization
Definitive characterization of this compound is achieved through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the methyl protons on the aromatic ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum will display a distinct resonance for the isocyanate carbon in the range of 120-130 ppm, in addition to the signals for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Inhalation of isocyanate vapors can lead to respiratory sensitization and asthma-like symptoms. All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its sterically hindered nature provides a unique level of control and selectivity in its reactions, making it an attractive building block for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity is essential for its safe and effective utilization in the laboratory. As the demand for more sophisticated and precisely tailored molecules continues to grow, the importance of specialized reagents like this compound is expected to increase.
References
- Method for synthesizing 2-methyl-6-isopropyl aniline. CN102731319A.
Sources
Technical Monograph: Physicochemical Profiling of 2-Isopropyl-6-methylphenyl Isocyanate
Executive Summary
2-Isopropyl-6-methylphenyl isocyanate (CAS 102561-43-3) represents a specialized class of sterically hindered aryl isocyanates. Unlike its unhindered counterparts (e.g., phenyl isocyanate), this compound exhibits a distinct reactivity profile governed by the ortho-substitution pattern—specifically the bulky isopropyl group at the C2 position and the methyl group at C6.
For researchers in drug development, particularly those targeting the NLRP3 inflammasome or synthesizing urea-based kinase inhibitors , this steric bulk is not merely a physical property but a functional tool. It modulates metabolic stability and induces specific conformational locks in the final pharmacophore. This guide synthesizes the physicochemical data with practical handling protocols to ensure reproducibility in high-stakes synthesis.
Physicochemical Properties: The Core Data
The following data points are critical for establishing process parameters during synthesis and purification.
Table 1: Physical Property Matrix
| Property | Experimental Value | Condition / Context |
| Boiling Point | 92 °C | @ 3 mmHg (Vacuum) |
| Density | 1.008 g/mL | @ 25 °C |
| Refractive Index ( | 1.526 | @ 20 °C |
| Flash Point | 103 °C | Closed Cup |
| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |
| Molecular Weight | 175.23 g/mol | Calculated |
| Solubility | Hydrolyzes in water; Soluble in Toluene, THF, DCM | Reacts with protic solvents |
Expert Insight: Pressure-Temperature Correlation
The boiling point of 92 °C is reported at deep vacuum (3 mmHg). Attempting to distill this compound at atmospheric pressure is strongly discouraged .
-
Thermal Risk: Aryl isocyanates are prone to dimerization (uretdione formation) and carbodiimide formation at temperatures exceeding 140–150 °C.
-
Process Recommendation: Always maintain a vacuum of <5 mmHg during purification. If a standard nomograph suggests an atmospheric boiling point near 210–220 °C, treat this as a theoretical limit that should never be reached in practice.
Synthetic Utility in Drug Development[1][2][3]
The primary application of this compound lies in its ability to introduce a lipophilic, metabolically robust "cap" to a drug molecule.
Case Study: NLRP3 Inflammasome Inhibitors
Recent medicinal chemistry campaigns (e.g., EP3661921B1) have utilized this isocyanate to synthesize sulfonylurea and urea derivatives that inhibit the NLRP3 inflammasome. The steric bulk of the 2-isopropyl group serves two functions:
-
Conformational Control: It forces the urea linkage out of planarity, often improving binding selectivity in the hydrophobic pocket of the target protein.
-
Metabolic Shielding: The isopropyl group protects the adjacent urea nitrogen from enzymatic oxidation.
Diagram 1: Synthetic Pathway & Steric Logic
The following diagram illustrates the synthesis of the isocyanate from its aniline precursor and its subsequent application in urea synthesis, highlighting the steric shielding effect.
Caption: Synthesis workflow showing the transformation of the aniline precursor to the isocyanate and its downstream conversion to a hindered urea. The steric 'umbrella' protects the reactive center.
Experimental Protocols
Protocol A: Precision Density Measurement
Objective: Accurate density determination is crucial for stoichiometry, as this reagent is often dispensed by volume. Equipment: Oscillating U-tube density meter (e.g., Anton Paar) or Gay-Lussac Pycnometer (2 mL).
Step-by-Step:
-
Temperature Control: Equilibrate the sample to exactly 25.0 °C ± 0.1 °C. Viscosity changes significantly with temperature, affecting volume measurements.
-
Moisture Exclusion: This is the critical failure point.
-
Pycnometer: Must be oven-dried and cooled in a desiccator.
-
Sample Loading: Load the isocyanate inside a glovebox or under a blanket of dry Nitrogen/Argon. Even trace atmospheric moisture will form urea precipitates (white solids), altering the density and fouling the instrument.
-
-
Measurement:
-
Inject sample slowly to avoid bubble formation (bubbles = lower density reading).
-
Record value. Expected: 1.008 g/mL .
-
-
Cleaning: Immediately flush with dry Toluene followed by dry Acetone. Do not use water or ethanol initially, as they will react with residual isocyanate to form insoluble ureas inside the capillary.
Protocol B: Vacuum Distillation (Purification)
Objective: Remove colored impurities (oxidation products) and oligomers.
-
Setup: Short-path distillation head with a vigorous stir bar. Grease all joints with chemically resistant grease (e.g., Krytox) or use Teflon sleeves.
-
Vacuum: Connect to a high-vacuum manifold capable of <5 mmHg.
-
Heating:
-
Use an oil bath, not a heating mantle, for precise temperature control.
-
Set bath temperature to ~110 °C initially.
-
-
Collection:
-
Discard the first 5% (fore-run), which may contain residual HCl or phosgene.
-
Collect the main fraction at 92 °C (vapor temp) @ 3 mmHg .
-
Receiver flask must be pre-dried and under inert gas.
-
-
Storage: Store at 2–8 °C under Argon. Seal with Parafilm.
Reactivity & Safety Profile
Reactivity Logic
The ortho-isopropyl group exerts a significant kinetic isotope-like effect.
-
Hydrolysis: Slower than phenyl isocyanate. While phenyl isocyanate reacts violently with water, this compound reacts more gradually, often forming a crust of urea that seals the liquid underneath.
-
Nucleophilic Addition: Reactions with secondary amines may require elevated temperatures (40–60 °C) or stronger catalysts (e.g., DBTL) compared to unhindered isocyanates.
Diagram 2: Reactivity Decision Tree
Use this logic flow to adjust reaction conditions based on nucleophile strength.
Caption: Decision matrix for optimizing reaction conditions. Steric hindrance necessitates harsher conditions for weaker nucleophiles.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
European Patent Office. EP3661921B1 - Selective inhibitors of NLRP3 inflammasome. (2020). Retrieved from
-
ChemicalBook. this compound Properties and Safety. Retrieved from
-
PubChem. Compound Summary: Isocyanates and Steric Hindrance. Retrieved from
2-Isopropyl-6-methylphenyl isocyanate safety and handling precautions
Executive Summary
2-Isopropyl-6-methylphenyl isocyanate is a specialized building block frequently employed in the synthesis of urea-based pharmaceuticals and agrochemicals. Unlike simple aliphatic isocyanates, this molecule features significant steric hindrance due to the ortho-isopropyl and ortho-methyl groups flanking the isocyanate (-NCO) moiety.
While this steric bulk attenuates its immediate reactivity compared to phenyl isocyanate, it introduces a dangerous paradox: persistence . The compound reacts more slowly with atmospheric moisture, allowing it to linger on surfaces or in waste streams longer than expected, creating an "invisible" sensitization hazard. This guide outlines the rigorous protocols required to handle this compound without inducing occupational asthma or chemical burns.
Part 1: Chemical Profile & Steric Implications
Physical & Chemical Data
The following data establishes the baseline for engineering controls.
| Property | Value | Operational Implication |
| CAS Number | 28178-42-9 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₁H₁₃NO | Aromatic Isocyanate. |
| Boiling Point | ~92°C (at 3 mmHg) | High Vacuum Distillation Required. Do not attempt atmospheric distillation (decomposition risk). |
| Flash Point | ~103°C (Closed Cup) | Combustible.[1] Keep away from static discharge. |
| Density | 1.008 g/mL | Slightly denser than water; sinks in aqueous spills. |
| Appearance | Colorless to light yellow liquid | Hard to visually detect on surfaces. |
| Reactivity | Moisture Sensitive | Hydrolyzes to form the corresponding aniline and CO₂. |
The "Steric Shield" Hazard
In typical isocyanates, atmospheric moisture rapidly attacks the carbonyl carbon, forming a carbamic acid that decarboxylates into an amine.
-
The Difference: In this compound, the bulky isopropyl group blocks the nucleophilic attack trajectory.
-
The Risk: Spills do not "neutralize themselves" quickly. A droplet left on a benchtop may remain active for days, forming a thin polyurea crust that traps unreacted monomer underneath. Standard water wipe-downs are ineffective.
Part 2: Toxicology & Hazard Assessment
The Sensitization Mechanism (H334)
The primary threat is not acute toxicity, but Respiratory Sensitization .
-
Haptenization: Upon inhalation, the isocyanate moiety reacts with nucleophilic groups (hydroxyl, amino, sulfhydryl) on lung proteins (e.g., albumin).
-
Immunological Trigger: The immune system identifies this "isocyanate-protein conjugate" as a foreign invader.
-
Sensitization: Antibodies (IgE/IgG) are produced.
-
Reaction: Subsequent exposure—even at parts per billion (ppb) levels—triggers a severe asthmatic response (bronchospasm).
Key Hazard Codes:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H315/H319: Causes skin and serious eye irritation.[3]
Part 3: Engineering Controls & PPE
The hierarchy of controls must be strictly enforced. Reliance on PPE alone is a critical failure mode.
Hierarchy of Handling Logic
The following diagram illustrates the decision matrix for handling this compound.
Figure 1: Decision matrix for engineering controls based on volume and risk.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a glovebox, a half-mask respirator with Organic Vapor (OV) cartridges is the minimum requirement.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 4-8 mil Nitrile or Laminate (barrier layer). Change outer gloves immediately upon splash.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the lachrymator nature of the vapor.
Part 4: Operational Protocols
Storage[3][4][6][7][8]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen.[4] Moisture ingress will cause the formation of insoluble urea solids (white precipitate), compromising purity and safety (pressure buildup from CO₂).
-
Secondary Containment: Store the bottle inside a secondary plastic container with desiccant packs.
Transfer Techniques (The "No-Pour" Rule)
Never pour isocyanates from the bottle. The vapor pressure, while low, is sufficient to cause sensitization during open pouring.
Protocol:
-
Septum Seal: Keep the manufacturer's bottle sealed with a septum (Sure/Seal™ type).
-
Cannula/Syringe:
-
Flush a glass syringe with dry Nitrogen.
-
Insert needle through septum.
-
Withdraw required volume.
-
Inject directly into the reaction vessel through its own septum.
-
-
Needle Wash: Immediately draw up "Decontamination Solution" (see Part 5) into the contaminated syringe before dismantling.
Reaction Setup
-
Solvents: Must be anhydrous (Water < 50 ppm). Water competes with the nucleophile, consuming the isocyanate and generating CO₂ pressure.[4][6]
-
Venting: Reactions must be vented through an oil bubbler to an exhaust line to prevent pressure buildup.
Part 5: Emergency Response & Decontamination
The Decontamination Solution
Water alone is ineffective due to the hydrophobicity and steric hindrance of the molecule. You must use a "chemically active" quench solution.
Standard Decon Mix:
-
90% Water
-
8% Concentrated Ammonium Hydroxide (The nucleophile)
-
2% Liquid Detergent (The surfactant to solubilize the isocyanate)
Mechanism: The detergent solubilizes the organic isocyanate, allowing the ammonia (a stronger nucleophile than water) to rapidly attack the isocyanate group, converting it to a harmless urea derivative.
Spill Response Workflow
The following diagram details the specific steps for neutralizing a spill.
Figure 2: Spill response and neutralization workflow. Note the critical warning regarding waste storage.
Waste Disposal[3]
-
The 48-Hour Rule: Do not tighten the cap on isocyanate waste containers immediately. The reaction with the decon solution releases CO₂.
-
Protocol: Leave the waste container cap loose (vented) in the fume hood for 48 hours to allow off-gassing before final sealing and disposal.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2,6-Diisopropylphenyl isocyanate (Analogous Hazard Data). Retrieved from
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.[4][5][6][7] Retrieved from
-
Organic Syntheses. (2013).[8] Handling Hazardous Chemicals: Isocyanates and Quenching Protocols. Org. Synth. 2013, 90, 271-286.[8] Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety. Retrieved from
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Isopropyl Isocyanate.[9] Retrieved from
Sources
- 1. This compound 97 102561-43-3 [sigmaaldrich.com]
- 2. lakeland.com [lakeland.com]
- 3. fishersci.com [fishersci.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. safeworkhealth.com.au [safeworkhealth.com.au]
- 8. orgsyn.org [orgsyn.org]
- 9. nj.gov [nj.gov]
2-Isopropyl-6-methylphenyl isocyanate reaction with nucleophiles
Topic: 2-Isopropyl-6-methylphenyl Isocyanate: Reactivity Profile & Nucleophilic Addition Protocols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Chemical Engineers
Executive Summary: The Steric Advantage
This compound (CAS 102561-43-3) represents a specialized class of sterically hindered aryl isocyanates . Unlike simple phenyl isocyanate, the presence of bulky ortho-substituents (isopropyl at C2, methyl at C6) creates a "kinetic pocket" around the electrophilic carbon of the isocyanate (-N=C=O) group.
For drug development professionals—particularly those working on NLRP3 inflammasome inhibitors or sulfonylurea therapeutics—this molecule is a critical building block. Its unique architecture offers a dual advantage: it imparts metabolic stability to the final drug candidate by blocking enzymatic attack at the aromatic ring, but it simultaneously presents a challenge during synthesis. The steric bulk significantly retards nucleophilic attack, requiring specific forcing conditions and catalyst choices that differ from standard isocyanate chemistry.
This guide provides a validated reactivity framework, moving beyond generic protocols to address the specific kinetic bottlenecks imposed by the 2,6-disubstitution pattern.
Molecular Architecture & Reactivity Profile
The Ortho-Effect and Nucleophilic Trajectory
The reactivity of isocyanates is governed by the electrophilicity of the central carbon.[1] In this compound, the isopropyl group exerts a massive steric influence.
-
Electronic Effect: The alkyl groups are weakly electron-donating, slightly reducing the electrophilicity of the -NCO carbon compared to unsubstituted phenyl isocyanate.
-
Steric Effect (Dominant): The nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The 2-isopropyl group physically obstructs this trajectory.
-
Consequence: Reaction rates with weak nucleophiles (alcohols, water) are suppressed.
-
Consequence: Reaction with strong nucleophiles (primary amines) remains efficient but is slower than unhindered analogs, allowing for better control over exotherms.
-
Diagram 1: Steric Hindrance & Nucleophilic Attack Mechanism
Experimental Protocols & Process Optimization
The following protocols are designed to overcome the kinetic barrier of the ortho-isopropyl group.
Protocol A: Synthesis of Urea Derivatives (Aminolysis)
Target Application: Synthesis of NLRP3 Inhibitor Intermediates (e.g., Sulfonylureas)
Context: The reaction with amines is the most common application. While generally fast, the 2,6-substitution requires higher solvent volumes to prevent localized precipitation of the intermediate before conversion is complete.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or Toluene | Non-protic. Toluene allows for higher T if kinetics are sluggish. |
| Stoichiometry | 1.05 eq Isocyanate : 1.0 eq Amine | Slight excess of isocyanate ensures complete consumption of the amine. |
| Temperature | 0°C | Start cold to control initial exotherm, then heat to drive reaction against steric bulk. |
| Catalyst | None usually required | Amines are sufficiently nucleophilic. |
Step-by-Step Methodology:
-
Preparation: Charge the reaction vessel with the amine (1.0 eq) dissolved in anhydrous DCM (10 mL/g).
-
Addition: Cool the solution to 0°C under Nitrogen atmosphere.
-
Dosing: Add this compound (1.05 eq) dropwise. Note: Do not dump. The steric bulk does not prevent an exotherm; it only delays the onset.
-
Digestion: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Forcing: If >5% amine remains after 2 hours, heat to reflux (40°C for DCM). The steric hindrance often necessitates this thermal push.
-
Quench/Workup: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Protocol B: Synthesis of Carbamates (Alcoholysis)
Target Application: Prodrug synthesis or protecting group installation.
Context: Alcohols are weaker nucleophiles. The ortho-isopropyl group makes uncatalyzed addition nearly impossible at standard temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | THF or Toluene (Anhydrous) | High solubility; Toluene allows reflux >100°C. |
| Catalyst | DBTL (Dibutyltin Dilaurate) or DMAP | Lewis acid (Sn) or Nucleophilic catalyst (DMAP) is mandatory . |
| Temperature | 60°C - 80°C | Thermal energy required to overcome activation energy barrier. |
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Toluene.
-
Catalyst Loading: Add DBTL (1-2 mol%). Caution: Organotins are toxic; handle with care.
-
Nucleophile Addition: Add the alcohol (1.1 - 1.5 eq).
-
Reaction: Heat to 80°C.
-
Monitoring: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹) via IR spectroscopy.
-
Critical Check: If the peak stalls, add 0.5 eq of TEA (Triethylamine) as a co-catalyst.
-
-
Purification: Column chromatography is usually required to remove Tin residues.
Troubleshooting & Critical Process Parameters (CPPs)
The Hydrolysis Trap (Impurity Profile)
The most common failure mode is moisture contamination.
-
Mechanism: Water attacks the isocyanate
Carbamic Acid Decarboxylation (-CO2) 2-Isopropyl-6-methylaniline . -
The Problem: This newly formed aniline is a nucleophile. It reacts with the remaining isocyanate to form the symmetrical urea: 1,3-bis(2-isopropyl-6-methylphenyl)urea .
-
Detection: This impurity appears as a highly insoluble white solid (High MP > 200°C).
Prevention Strategy:
-
Solvent Drying: Use solvents with <50 ppm water (Karl Fischer titration).
-
Inert Gas: Strict N2 or Ar blanket.
-
Reagent Quality: Distill the isocyanate if it appears cloudy or has a crust (indicates polymerization/hydrolysis).
Diagram 2: Synthesis Workflow & Decision Tree
References
- Title: Selective inhibitors of NLRP3 inflammasome.
-
General Isocyanate Reactivity
- Physical Properties & Safety: Title: this compound Product D
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Computational Elucidation of Aryl Isocyanates: Electronic Structure, Reactivity, and Spectroscopic Signatures
[1]
Executive Summary
Aryl isocyanates (
This guide provides a rigorous theoretical framework for modeling aryl isocyanates. It moves beyond standard textbook definitions to explore the "soft" potential energy surface of the N=C=O angle, the competitive resonance structures revealed by Natural Bond Orbital (NBO) analysis, and the multimolecular mechanisms governing their alcoholysis.
Theoretical Framework & Methodology
Selection of Functionals and Basis Sets
For aryl isocyanates, standard DFT functionals often fail to capture the subtle dispersion interactions critical for transition state stabilization, particularly in multimolecular mechanisms.
-
Recommended Functional:
B97X-D or M06-2X .-
Reasoning: These long-range corrected hybrid functionals with dispersion corrections are essential. The formation of pre-reaction complexes (hydrogen bonding between alcohol and isocyanate) relies heavily on non-covalent interactions that B3LYP underestimates.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Reasoning: Diffuse functions (++) are mandatory to describe the lone pair electron density on the Nitrogen and Oxygen atoms, which dictates nucleophilic attack vectors.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Reasoning: Isocyanate reactions are highly solvent-dependent. PCM (Polarizable Continuum Model) is acceptable, but SMD provides better free energy of solvation (
) accuracy for polar organic solvents (e.g., THF, DMSO).
-
The "Linearity" Controversy
Textbooks depict the
-
Angle
: Typically calculated at , not perfect . -
Angle
: . -
Implication: When optimizing geometries, ensure your convergence criteria are set to "Tight" (Opt=Tight in Gaussian), as the potential energy surface is extremely flat around the linear angle. Loose convergence can lead to imaginary frequencies that are actually numerical artifacts of this soft mode.
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis
NBO analysis is superior to Mulliken population analysis for isocyanates because it decouples the resonance contributors. The reactivity of the central Carbon atom is dictated by the competition between two resonance forms:
-
Cumulative Structure:
(Dominant) -
Polar Structure:
Protocol Insight: A high weight of the Polar Structure correlates with increased susceptibility to nucleophilic attack at the Carbon. Electron Withdrawing Groups (EWGs) on the aryl ring stabilize the
Frontier Molecular Orbitals (FMO) & Substituent Effects
The electrophilicity of the isocyanate carbon is controlled by the LUMO energy.
-
LUMO Location: Primarily localized on the
system. -
HOMO Location: Delocalized over the aromatic ring.
Table 1: Theoretical Reactivity Trends of para-Substituted Phenyl Isocyanates (Trends derived from B3LYP/6-311++G(d,p) level theory)
| Substituent ( | Electronic Effect | LUMO Energy (eV) | Chemical Hardness ( | Electrophilicity Index ( | Reactivity Prediction |
| Strong EWG | -3.2 (Lowest) | Low | High | Hyper-Reactive | |
| Weak EWG | -2.4 | Medium | Medium | Reactive | |
| Reference | -2.1 | Medium | Medium | Standard | |
| Strong EDG | -1.8 (Highest) | High | Low | Sluggish |
Note: Lower LUMO energy implies the molecule more readily accepts electrons from a nucleophile (e.g., alcohol or amine).
Reaction Mechanisms: The Alcoholysis Pathway[2][3][4]
The formation of urethanes (carbamates) does not proceed via a simple bimolecular collision. Theoretical studies confirm a catalytic multimolecular mechanism , often involving a second molecule of alcohol or the solvent acting as a proton shuttle.
Pathway Visualization
The following diagram illustrates the energetic pathway for the addition of alcohol (
Caption: The lowest energy pathway involves a second alcohol molecule assisting proton transfer via a 6-membered cyclic transition state, significantly lowering the activation barrier compared to the strained 4-membered direct addition.
Experimental Protocol: Computational Setup
This self-validating protocol is designed for the Gaussian software suite but is adaptable to ORCA or GAMESS.
Step 1: Geometry Optimization & Frequency
Goal: Locate the global minimum and verify no imaginary frequencies exist. Input Keywords: #P wB97XD/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Toluene) Pop=Full
-
Self-Validation: Check the output for NImags=0. If NImags > 0 (often around 20-50
), you are likely stuck on the flat N-C-O bending potential. Re-optimize with Opt=Tight.
Step 2: NBO Analysis
Goal: Quantify resonance weights and Wiberg Bond Indices. Input Keywords: #P wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=Toluene) Pop=NBORead (At the end of the input file, add the $NBO block) $NBO BNDIDX E2PERT $END
Step 3: Spectroscopic Prediction (IR/NMR)
Goal: Correlate calculated frequencies with experimental QC data.
Scaling: DFT frequencies are harmonic and systematic overestimates. Apply a scaling factor (approx 0.95 for wB97X-D) to the computed N=C=O stretch.
Diagnostic Peak: Look for the intense asymmetric stretch at ~2270
Computational Workflow Diagram
Caption: Iterative workflow ensuring geometric stability before electronic property extraction.
References
-
Raspoet, G., et al. (1998). "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism." The Journal of Organic Chemistry. [Link]
-
Samanta, P., et al. (2019). "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study." Polymers. [Link][1][2]
-
Mladenović, M., et al. (2009). "To Bend or Not to Bend: Revealing the Stereoelectronic Origin of the Distorted sp Carbon in Isocyanates." The Journal of Physical Chemistry A. [Link]
-
Gaussian, Inc. (2024). "Gaussian 16 User Reference: Solvation Models." [Link]
-
Weinhold, F., & Landis, C. R. (2005). "Natural Bond Orbitals and Extensions of Localized Bonding Concepts." Chemistry Education Research and Practice. [Link]
Technical Guide: Discovery and Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate
Executive Summary
2-Isopropyl-6-methylphenyl isocyanate (CAS: 102561-43-3) is a specialized, sterically hindered electrophile used primarily as a building block in the synthesis of bioactive carbamates, ureas, and herbicides. Structurally, it belongs to the class of ortho-disubstituted phenyl isocyanates, where the bulky isopropyl group at the 2-position and the methyl group at the 6-position create a significant steric shield around the isocyanate (-NCO) moiety.
This steric environment confers unique stability, retarding the typical dimerization (uretdione formation) observed in less hindered isocyanates while maintaining sufficient reactivity for nucleophilic addition with amines and alcohols. This guide details the definitive synthetic pathway, grounded in the foundational phosgenation methodologies established for hindered anilines.
Historical Context & Chemical Genealogy
While the specific congener This compound appears in patent literature as a refined analog for structure-activity relationship (SAR) studies—particularly in the optimization of NLRP3 inflammasome inhibitors and acetanilide herbicides—its synthetic lineage traces back to the industrial development of hindered anilines in the mid-20th century.
The compound is a direct descendant of the 2,6-dialkylaniline family, heavily researched for the production of herbicides like Metolachlor (which utilizes the 2-ethyl-6-methyl analog). The "discovery" of this specific isocyanate is therefore best understood not as a singular isolated event, but as the application of the hindered amine phosgenation protocols developed by companies like Bayer and Ciba-Geigy (now Syngenta) to the specific 2-isopropyl-6-methylaniline precursor.
Synthetic Pathway Analysis
The synthesis relies on the conversion of 2-isopropyl-6-methylaniline (CAS: 5266-85-3) to the isocyanate. Two primary routes exist:
-
Classical Phosgenation: The industrial standard using phosgene gas (
). -
Triphosgene Protocol: A safer, bench-stable laboratory method using bis(trichloromethyl) carbonate.
Mechanistic Logic
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the phosgene equivalent, forming a carbamoyl chloride intermediate. The critical step is the elimination of HCl, which is driven by heat.
-
Challenge: The ortho-isopropyl group exerts steric pressure, making the initial nucleophilic attack slower than in unsubstituted anilines.
-
Solution: High-boiling solvents (e.g., toluene, chlorobenzene) are used to maintain the temperature required to drive HCl elimination and prevent the formation of symmetrical urea byproducts.
Visualizing the Pathway
The following diagram illustrates the transformation from the commodity chemical o-toluidine to the target isocyanate.
Figure 1: Synthetic route from o-toluidine to this compound via alkylation and phosgenation.[1][2][3][4][5][6][7][8]
Detailed Experimental Protocol
The following protocol is a self-validating system designed for the laboratory-scale synthesis (10-50 mmol) using Triphosgene . This method avoids the handling of gaseous phosgene while delivering high yields.
Safety Warning
CRITICAL: Isocyanates are potent sensitizers. Triphosgene decomposes to phosgene upon heating or contact with nucleophiles. All operations must be performed in a properly functioning fume hood.
Materials
-
Precursor: 2-Isopropyl-6-methylaniline (1 eq)[1]
-
Reagent: Triphosgene (0.35 eq - stoichiometric equivalent to 1.05 eq Phosgene)
-
Solvent: Anhydrous Toluene (dried over molecular sieves)
-
Scavenger: Triethylamine (optional, for HCl scavenging, though thermal elimination is preferred for purity)
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1 | Solvation | Dissolve Triphosgene (2.97 g, 10 mmol) in dry toluene (50 mL) in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Cool to 0°C . |
| 2 | Addition | Dissolve 2-isopropyl-6-methylaniline (4.47 g, 30 mmol) in toluene (20 mL). Add this solution dropwise to the triphosgene mixture over 30 minutes at 0°C. |
| 3 | Heating | Allow the mixture to warm to room temperature, then slowly heat to reflux (110°C) . Maintain reflux for 3-4 hours. |
| 4 | Purging | While refluxing, a slow stream of dry nitrogen can be passed through the headspace (into a scrubber). |
| 5 | Isolation | Cool the mixture. Remove solvent under reduced pressure (rotary evaporator). |
| 6 | Purification | Perform vacuum distillation. Target BP: ~92°C at 3 mmHg. |
Quality Control & Validation
-
IR Spectroscopy: Look for the strong, sharp characteristic -N=C=O stretch at ~2270 cm⁻¹ . Absence of broad N-H peaks (3300-3500 cm⁻¹) confirms conversion of the amine.
-
GC-MS: Confirm molecular ion peak (
= 175.23 Da).
Mechanistic Insight: The "Orthogonal Shield"
The 2-isopropyl-6-methyl substitution pattern is not merely decorative; it is functional.
-
Kinetic Stabilization: The isopropyl group (
) is bulky. It rotates to minimize steric clash with the ring, effectively blocking one face of the isocyanate group. This prevents the "stacking" required for dimerization into uretdiones, a common degradation pathway for phenyl isocyanate. -
Selectivity: In reactions with multifunctional nucleophiles, this steric bulk can be exploited to achieve selectivity, reacting only with primary, unhindered alcohols or amines while leaving secondary or tertiary sites untouched.
Figure 2: Schematic representation of the steric environment. The isopropyl and methyl groups restrict the angle of attack for incoming nucleophiles.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 102561-43-3 Data.Link
-
United States Patent 3641094A. Preparation of Isocyanates. (1972). Describes the foundational biphasic phosgenation protocols for hindered 2,6-dialkylphenyl isocyanates. Link
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates via Triphosgene. (Adapted methodology for bench-stable phosgenation). Link
-
PubChem. 2-Isopropyl-6-methylaniline (Precursor) Compound Summary.Link
Sources
- 1. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]
- 2. 5266-85-3|2-Isopropyl-6-methylaniline|BLD Pharm [bldpharm.com]
- 3. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]
- 4. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | 16298-38-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Isopropyl-6-methylaniline | CAS 5266-85-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. US20130324573A1 - Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of alzheimer's disease - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Polymers Using 2-Isopropyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate monomer characterized by significant steric hindrance around the reactive isocyanate group due to the presence of an isopropyl and a methyl group in the ortho positions of the phenyl ring. This unique structural feature makes it a compelling building block for the synthesis of advanced polymers with controlled architectures and novel properties. The bulky substituents play a crucial role in directing the polymerization pathway, often leading to the formation of rigid, helical polymer chains.
Polyisocyanates, the polymers derived from isocyanate monomers, are known for their rigid-rod-like conformations in solution, a consequence of the restricted rotation around the amide bonds of the polymer backbone.[1] This rigidity, combined with the potential for chirality arising from the helical structure, makes these materials highly attractive for a range of specialized applications, including chiral separations, advanced optical materials, and as scaffolds for catalysts and biological mimics.
This technical guide provides a comprehensive overview of the use of this compound in polymer synthesis, with a focus on living anionic polymerization. It offers detailed protocols for synthesis and characterization, insights into the underlying chemical principles, and a discussion of the potential applications of the resulting polymers.
Monomer Properties and Handling
This compound is a reactive chemical that requires careful handling. Below is a summary of its key properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.008 g/mL at 25 °C | [2] |
| Boiling Point | 92 °C at 3 mmHg | [2] |
| Refractive Index | n20/D 1.526 | [2] |
Safety and Handling Precautions: this compound is classified as an acute toxicant and an irritant.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It can also cause respiratory sensitization.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Isocyanates are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Principles of Polymerization: The Role of Steric Hindrance
The polymerization of isocyanates can proceed through various mechanisms, but for achieving well-defined polymers with controlled molecular weights and low polydispersity, living anionic polymerization is the method of choice.[3]
Living Anionic Polymerization
Living anionic polymerization is a chain-growth polymerization technique that proceeds without termination or chain transfer steps. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the ability to create block copolymers through sequential monomer addition.
The polymerization of isocyanates is initiated by a nucleophilic attack on the electrophilic carbon of the isocyanate group. In the case of this compound, the bulky ortho substituents significantly influence the course of the polymerization.
The Critical Influence of Steric Hindrance
The isopropyl and methyl groups on the phenyl ring of the monomer create a sterically crowded environment around the isocyanate functionality. This steric hindrance has two major consequences:
-
Prevention of Cyclotrimerization: A common side reaction in isocyanate polymerization is the formation of a stable six-membered isocyanurate ring through cyclotrimerization of the monomer. The bulky substituents on this compound sterically inhibit the approach of three monomer units to form this cyclic trimer, thus favoring the linear propagation of the polymer chain.[4]
-
Induction of Helical Conformation: The steric repulsion between the bulky side groups and the carbonyl oxygen of the preceding monomer unit forces the polymer backbone to adopt a rigid, helical conformation.[1] This results in a rod-like polymer structure. The helical structure can be either right-handed or left-handed, and the synthesis of single-handed helices can be achieved using chiral initiators.
Figure 1: General mechanism of anionic polymerization of this compound.
Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of poly(this compound) via living anionic polymerization. These procedures should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the sensitivity of the reagents to air and moisture.
Protocol 1: Living Anionic Polymerization
This protocol is adapted from general procedures for the living anionic polymerization of sterically hindered aryl isocyanates.[5]
Materials and Reagents:
-
This compound (purified by distillation under reduced pressure)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Anhydrous methanol (for termination)
-
Anhydrous hexane and methanol (for precipitation and washing)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with dry argon or nitrogen.
-
Solvent and Monomer Addition: Anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C in a dry ice/acetone bath. The purified this compound is then added via syringe.
-
Initiation: The calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution at -78 °C. The reaction mixture may develop a characteristic color upon initiation.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours), during which the viscosity of the solution may increase.
-
Termination: The polymerization is terminated by the rapid addition of a small amount of anhydrous methanol. The color of the reaction mixture should dissipate upon termination.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol or hexane.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Protocol 2: Polymer Characterization
1. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the analysis of polymers in the expected molecular weight range.
-
Mobile Phase: THF is a common eluent for polyisocyanates.
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram against a calibration curve (e.g., polystyrene standards) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Structural Analysis (Nuclear Magnetic Resonance - NMR):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Analysis: ¹H and ¹³C NMR spectra are used to confirm the polymer structure. The absence of monomer signals and the presence of broad polymer peaks are indicative of successful polymerization.
3. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Used to determine the glass transition temperature (Tg) of the polymer. A sample is heated under a controlled temperature program, and the change in heat flow is measured.
-
TGA: Used to assess the thermal stability of the polymer. The mass of the sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
Data Presentation and Interpretation
The following table provides representative data for the polymerization of a sterically hindered aryl isocyanate, which can be used as a reference for what to expect when polymerizing this compound under living anionic conditions.
| Monomer/Initiator Ratio | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) | Tg (°C) (DSC) | Decomposition Temp (°C) (TGA) |
| 50 | 8,762 | 9,100 | 1.12 | ~150 | >300 |
| 100 | 17,523 | 18,200 | 1.15 | ~155 | >300 |
| 200 | 35,046 | 36,100 | 1.18 | ~160 | >300 |
Note: The data in this table are illustrative and based on typical results for the living anionic polymerization of sterically hindered aryl isocyanates. Actual results may vary depending on the specific experimental conditions.
Interpretation of Results:
-
A close agreement between the theoretical and experimental Mn values, along with a low PDI (typically < 1.2), is a strong indication of a "living" polymerization process.
-
The high glass transition temperature (Tg) reflects the rigid nature of the polymer backbone.
-
The high decomposition temperature observed in TGA indicates good thermal stability of the polymer.
Experimental Workflow
Figure 2: Complete experimental workflow for the synthesis and characterization of poly(this compound).
Applications and Future Perspectives
The unique properties of poly(this compound) make it a promising material for a variety of advanced applications:
-
Chiral Stationary Phases: The stable helical structure of the polymer can be exploited for the separation of enantiomers in chromatography.
-
Advanced Coatings: The rigidity and thermal stability of the polymer may lead to the development of highly durable and scratch-resistant coatings.
-
Stimuli-Responsive Materials: By incorporating functional groups into the monomer or polymer, it may be possible to create "smart" materials that change their conformation or properties in response to external stimuli such as light, temperature, or pH.
-
Biomedical Applications: The rigid backbone can serve as a scaffold for the attachment of biologically active molecules, with potential uses in drug delivery and tissue engineering.
Future research in this area will likely focus on the synthesis of well-defined block copolymers incorporating segments of poly(this compound) to create novel self-assembling materials with complex nanostructures. Furthermore, the exploration of different initiator systems to gain even greater control over the polymer's helicity and functionality is an active area of investigation.
References
-
Green, M. M., Park, J. W., Sato, T., Teramoto, A., Lifson, S., Selinger, R. L. B., & Selinger, J. V. (1999). The Macroscopic Chirality of Helical Polymers. Angewandte Chemie International Edition, 38(21), 3138–3154. [Link]
-
Lee, J. S., & Ryu, S. W. (2014). Living Anionic Polymerization of Isocyanates. In Anionic Polymerization (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
-
Okamoto, Y., & Nakano, T. (1994). Asymmetric polymerization. Chemical reviews, 94(2), 349-372. [Link]
-
Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with complex architecture by living anionic polymerization. Chemical reviews, 101(12), 3747-3792. [Link]
-
Novak, B. M., & Goodwin, A. (1998). Living Polymerization of Isocyanates by Organotitanium (IV) Compounds. In Metallocene-Based Polyolefins (pp. 348-361). Springer, Berlin, Heidelberg. [Link]
-
Hirao, A., Goseki, R., & Ishizone, T. (2014). Advances in living anionic polymerization: from functional monomers, polymerization systems, to precise synthesis of block copolymers. Polymer Journal, 46(2), 69-84. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Anionic polymerization of monomers containing functional groups, 14. Anionic polymerizations of aryl 4-vinylbenzoates / Macromolecular Chemistry and Physics, 2000 [sci-hub.st]
experimental protocol for carbamate formation with 2-Isopropyl-6-methylphenyl isocyanate
Experimental Protocol for Carbamate Formation with 2-Isopropyl-6-methylphenyl Isocyanate
Introduction: The "Steric Pocket" Challenge
This compound presents a unique synthetic challenge and opportunity. Unlike standard phenyl isocyanate, this reagent possesses significant steric bulk at both ortho positions. The isopropyl group (at C2) and the methyl group (at C6) create a "steric pocket" around the electrophilic isocyanate (
Why this matters:
-
Kinetic Retardation: The nucleophilic attack by alcohols is significantly slower compared to unhindered isocyanates. Standard room-temperature protocols often fail or stall.
-
Stability Utility: Once formed, the resulting carbamates exhibit exceptional hydrolytic stability, making them valuable pharmacophores in drug development and robust protecting groups in polymer chemistry.
-
Selectivity: The steric hindrance minimizes oligomerization (uretdione formation), allowing for cleaner reaction profiles if the nucleophile can be forced to react.
This guide provides a self-validating protocol designed to drive this specific "uphill" reaction to completion while strictly preventing urea by-product formation.
Mechanistic Insight & Causality
The formation of the carbamate bond involves the nucleophilic addition of an alcohol (
-
The Barrier: In this compound, the ortho-substituents block the trajectory of the incoming nucleophile. The transition state requires the alcohol to navigate this steric clutter.
-
The Solution: We utilize Lewis Acid Catalysis (Dibutyltin Dilaurate - DBTL) to polarize the isocyanate carbonyl, increasing its electrophilicity enough to overcome the steric barrier. For unreactive alcohols (phenols, tertiary alcohols), a synergistic Lewis Base (DMAP) is added to activate the nucleophile.
Diagram 1: Steric Hindrance & Catalytic Activation
Caption: Mechanism showing DBTL activation overcoming the steric blockade imposed by isopropyl and methyl groups.
Materials & Preparation
Reagents:
-
Isocyanate: this compound (>98%). Note: If liquid is cloudy, distill under vacuum to remove urea precipitate.
-
Solvent: Anhydrous Toluene (Preferred) or Xylene. Critical: Water content must be <50 ppm. The steric hindrance slows the alcohol reaction but NOT the water reaction (urea formation).
-
Catalyst: Dibutyltin dilaurate (DBTL).
-
Co-Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) for phenols.
Equipment:
-
Flame-dried 2-neck round bottom flask.
-
Reflux condenser with drying tube (CaCl2 or Drierite) or
line. -
Magnetic stir bar.
Experimental Protocol
Method A: Standard Aliphatic Alcohols (Primary/Secondary)
Step 1: System Dehydration (Self-Validating Step)
-
Assemble glassware and flame-dry under vacuum.
-
Backfill with Argon or Nitrogen.
-
Validation: Ensure no condensation is visible. Moisture is the primary failure mode.
Step 2: Reactant Assembly
-
Dissolve 1.0 equiv of Alcohol in Anhydrous Toluene (0.5 M concentration).
-
Add 1.1 equiv of this compound.
-
Why Excess? Due to steric hindrance, driving the reaction requires forcing conditions. A slight excess ensures the alcohol (often the more valuable component) is consumed.
-
-
Stir at room temperature for 5 minutes.
Step 3: Catalytic Activation
-
Add 1-2 mol% DBTL via syringe.
-
Heat the mixture to 80°C - 110°C (Reflux) .
-
Note: Unlike phenyl isocyanate (RT reaction), this hindered analog requires thermal energy to cross the activation barrier.
-
Step 4: Reaction Monitoring (The "IR Stoplight") Monitor the reaction via FT-IR or TLC.
-
Target: Disappearance of the Isocyanate peak at ~2270 cm⁻¹ .
-
Stop Condition: When the 2270 cm⁻¹ peak stabilizes or disappears, and the Carbamate Carbonyl peak (~1700-1740 cm⁻¹) maximizes.
Step 5: Workup
-
Cool to Room Temperature.
-
Add 2 mL Methanol (to quench excess isocyanate into methyl carbamate, which is easily separated).
-
Concentrate in vacuo.
-
Purification:
-
Solid Products: Recrystallize from Hexane/EtOAc. The steric bulk often aids crystallinity.
-
Oils: Flash chromatography (Silica gel, Hexane:EtOAc gradient).
-
Method B: "Forcing" Protocol (Phenols/Tertiary Alcohols)
For unreactive substrates, the steric penalty is doubled (hindered electrophile + hindered/weak nucleophile).
-
Solvent Switch: Use o-Xylene (BP 144°C) to allow higher reaction temperatures.
-
Dual Catalysis: Add 5 mol% DBTL AND 10 mol% DMAP .
-
Reflux: Aggressive reflux (140°C) for 12-24 hours is often required.
Data Analysis & Characterization
Successful synthesis is confirmed by specific spectral shifts caused by the ortho-substitution pattern.
Table 1: Key Spectral Indicators
| Technique | Signal | Shift / Value | Diagnostic Note |
| FT-IR | N=C=O (Start) | ~2270 cm⁻¹ | Strong peak. Must disappear. |
| FT-IR | C=O (Product) | 1700 - 1740 cm⁻¹ | Carbamate stretch. |
| 1H NMR | -NH- | Broad singlet. Downfield shift due to H-bonding. | |
| 1H NMR | Isopropyl -CH- | Septet. Distinctive for the 2-isopropyl group. | |
| 13C NMR | C=O | Diagnostic carbamate carbon. |
Troubleshooting & Workflow Visualization
Common Failure Mode: White precipitate forms immediately.
-
Cause: Wet solvent.[5] The precipitate is the 1,3-bis(2-isopropyl-6-methylphenyl)urea.
-
Fix: Redistill toluene over Sodium/Benzophenone.
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for reaction monitoring. Persistent NCO signal requires thermal or catalytic escalation.
References
-
Isocyanate Reactivity & Steric Effects
-
Effect of ortho-substitution on isocyanate kinetics: Kaplan, M. (1961). "Reactivity of Isocyanates with Alcohols." Journal of Chemical & Engineering Data. [Link]
-
-
Catalysis Mechanism (DBTL)
-
Mechanism of Organotin Catalysis: Blank, W. J. (1999). "Catalysis of the Isocyanate-Hydroxyl Reaction." Progress in Organic Coatings. [Link]
-
-
General Carbamate Synthesis Protocols
-
Review of Non-Phosgene Routes & Catalysis: Kreye, O., Mutlu, H., & Meier, M. A. R. (2013). "Sustainable routes to polyurethanes: precursors, properties and applications." Green Chemistry. [Link]
-
-
Characterization Data (Analogous Structures)
-
Spectral Database for Organic Compounds (SDBS): Search for "Isopropylphenyl isocyanate" for baseline spectral comparisons. [Link]
-
Sources
application of 2-Isopropyl-6-methylphenyl isocyanate in pharmaceutical intermediate synthesis
Application Note: Strategic Synthesis of Sterically Hindered Urea Scaffolds using 2-Isopropyl-6-methylphenyl Isocyanate
Executive Summary
This application note details the strategic utilization of This compound (CAS: 63426-63-3) as a pivotal building block in the synthesis of pharmaceutical intermediates, specifically targeting NLRP3 inflammasome inhibitors and TRPV1 antagonists .[1]
The unique 2,6-disubstitution pattern of this isocyanate provides significant steric shielding.[1] In medicinal chemistry, this "ortho-effect" is exploited to:
-
Enhance Metabolic Stability: Protect the urea linkage from enzymatic hydrolysis.
-
Restrict Conformation: Lock the bioactive molecule into a specific binding orientation.
-
Improve Selectivity: Reduce off-target binding by limiting rotational freedom.
This guide provides a validated protocol for coupling this hindered electrophile with various nucleophiles (amines and sulfonamides), addressing the kinetic challenges posed by its steric bulk.[1]
Chemical Profile & Mechanistic Insight
Physicochemical Properties
-
Molecular Formula: C11H13NO
-
Molecular Weight: 175.23 g/mol [1]
-
Reactivity: Electrophilic at the isocyanate carbon; significantly reduced reaction rate compared to phenyl isocyanate due to the isopropyl (C2) and methyl (C6) groups.
Mechanism of Action: The Hindered Urea Formation
The synthesis relies on the nucleophilic addition of an amine or sulfonamide to the isocyanate.[1] Unlike unhindered isocyanates, the 2-isopropyl-6-methylphenyl variant requires optimized conditions to overcome the energy barrier created by the ortho-substituents.[1]
Key Mechanistic Pathway:
-
Activation: The isocyanate carbon is attacked by the nucleophile (R-NH2).[1]
-
Steric Gatekeeping: The bulky isopropyl group forces the incoming nucleophile to approach from a specific trajectory, often requiring elevated temperatures or base catalysis to proceed efficiently.[1]
-
Proton Transfer: Rapid proton transfer re-establishes neutrality, forming the urea linkage.[1]
Figure 1: Reaction pathway from aniline precursor to stable urea scaffold, highlighting the critical phosgenation and coupling steps.[1]
Validated Protocol: Synthesis of NLRP3 Inhibitor Intermediates
Context: This protocol is adapted from patent literature describing sulfonylurea-based NLRP3 inhibitors (e.g., analogs related to MCC950) where this specific isocyanate is coupled with a sulfonamide or amine .[1]
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| This compound | 1.0 | Electrophile | Anhydrous; Store at 4°C |
| Nucleophile (e.g., Sulfonamide) | 1.0 - 1.1 | Nucleophile | Must be dry; Water competes |
| Triethylamine (TEA) or DIPEA | 1.5 - 2.0 | Base Catalyst | Scavenges acidic protons |
| Dichloromethane (DCM) or THF | Solvent | Solvent | Anhydrous (Water <50 ppm) |
| DMAP | 0.1 | Catalyst | Optional: Accelerates sluggish reactions |
Experimental Workflow
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Critical Control Point: Ensure the system is under a positive pressure of Nitrogen or Argon. Moisture will hydrolyze the isocyanate to the symmetric urea impurity (1,3-bis(2-isopropyl-6-methylphenyl)urea), which is extremely difficult to remove.[1]
Step 2: Dissolution and Activation
-
Charge the flask with the Nucleophile (e.g., 10 mmol) and anhydrous THF (50 mL).
-
Add Triethylamine (15 mmol) via syringe.
-
Optimization Note: If the nucleophile is a sulfonamide (less reactive), add DMAP (1 mmol) at this stage to form a more reactive acyl-ammonium species.[1]
Step 3: Controlled Addition
-
Cool the solution to 0°C (ice bath). While the steric hindrance usually requires heat later, initial addition at low temperature prevents exotherms that could degrade sensitive functional groups on the nucleophile.[1]
-
Add This compound (10 mmol) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
Step 4: Reaction Propagation
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 2 hours.
-
QC Check (TLC/LC-MS): Check for the disappearance of the isocyanate peak.
-
If reaction is incomplete: Heat to reflux (60°C for THF) for 4–12 hours. The steric bulk of the isopropyl group often necessitates this thermal push .
-
Step 5: Quenching and Isolation [1]
-
Quench the reaction by adding 1N HCl (aq) to neutralize the base (adjust pH to ~3-4 if product is stable in acid).[1]
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1]
Step 6: Purification
Troubleshooting & Optimization (Expert Insights)
Dealing with Low Reactivity
Due to the 2,6-substitution, the isocyanate carbon is shielded.[1]
-
Solution: Switch solvent to 1,4-Dioxane or Toluene and reflux at 100°C+.[1]
-
Catalysis: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a stronger base if TEA fails.[1]
Impurity Management
| Impurity | Cause | Remediation |
| Symmetric Urea | Moisture ingress (Hydrolysis of isocyanate) | Use freshly distilled solvents; keep N2 line active.[1] |
| Carbamate By-product | Alcohol solvent contamination | Ensure no alcohols (MeOH, EtOH) are present in the solvent lines.[1] |
| Unreacted Isocyanate | Steric hindrance | Increase temperature; add 0.2 eq excess isocyanate. |
Safety: Isocyanate Handling
-
Sensitizer: Isocyanates are potent respiratory sensitizers. All weighing and handling must occur in a fume hood.
-
Neutralization: Spills should be treated with "Decon Solution" (50% Ethanol, 45% Water, 5% Conc.[1] Ammonia).
Application Workflow: Drug Discovery Pipeline
The following diagram illustrates where this specific synthesis fits into the broader context of developing NLRP3 inhibitors.
Figure 2: Integration of this compound into the NLRP3 inhibitor development pipeline.
References
-
Novartis AG. (2019). Selective inhibitors of NLRP3 inflammasome. WO2019025467A1. Google Patents. Link
-
IFM Therapeutics. (2020). Selective inhibitors of NLRP3 inflammasome. EP3661921B1. Google Patents. Link
-
Grünenthal GmbH. (2007). Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments.[1][5] US20080269271A1. Google Patents. Link
-
Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates using Triphosgene. Org.[2][6] Synth. 2002, 78, 220.[1] Link
Sources
- 1. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 4. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 5. CA2608385A1 - Substituted spiro compounds and their use for producing drugs - Google Patents [patents.google.com]
- 6. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Setting Up a Reaction with 2-Isopropyl-6-methylphenyl Isocyanate
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for handling and utilizing 2-isopropyl-6-methylphenyl isocyanate in chemical synthesis. We delve into the core principles of isocyanate reactivity, outline critical safety and handling procedures, and present a validated, step-by-step protocol for the synthesis of a substituted urea. This document emphasizes the causality behind experimental choices, ensuring a reproducible and safe application of this versatile reagent.
Introduction: The Utility of Sterically Hindered Isocyanates
This compound is an aromatic isocyanate characterized by the presence of two bulky alkyl groups ortho to the reactive isocyanate moiety. Its molecular formula is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol .[1] The isocyanate functional group (-N=C=O) is a highly valuable electrophile in organic synthesis, primarily serving as a precursor for the formation of ureas, carbamates (urethanes), and other N-acyl derivatives.[2][3]
The steric hindrance provided by the isopropyl and methyl groups influences the reactivity of the isocyanate group. This can be strategically exploited to control selectivity in complex syntheses or to fine-tune the properties of resulting polymers and pharmaceutical compounds. Understanding the interplay between this steric environment and the inherent electrophilicity of the isocyanate is paramount for its successful application.
Scientific Foundation: Reactivity and Mechanism
The synthetic utility of this compound is rooted in the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and water.[4]
The general mechanism involves the addition of the nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
-
Reaction with Amines: This reaction is typically rapid and exothermic, yielding N,N'-disubstituted ureas. Primary amines react readily to form stable urea linkages, a cornerstone of many pharmaceutical structures and agrochemicals.[5]
-
Reaction with Alcohols: The reaction with alcohols produces carbamates (urethanes). This process is often slower than the reaction with amines and frequently requires catalysis, especially with sterically hindered alcohols.[6] Common catalysts include tertiary amines or organometallic compounds like dibutyltin dilaurate.[7][8]
-
Reaction with Water: Water is a competing nucleophile that reacts with isocyanates to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield a primary amine and carbon dioxide gas.[9][10] The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically substituted urea. This side reaction is a critical consideration, necessitating the use of anhydrous (dry) solvents and inert atmospheric conditions. The generation of CO₂ can also lead to a dangerous pressure buildup in sealed containers.[10]
Mandatory Safety and Handling Protocols
Isocyanates are potent sensitizers and toxic compounds. Strict adherence to safety protocols is non-negotiable.[2]
3.1 Hazard Profile this compound is classified as hazardous. Key hazard statements include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Causes skin and serious eye irritation.[11]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[12]
-
May cause an allergic skin reaction.[11]
-
May cause respiratory irritation.[11]
Exposure can lead to occupational asthma, and even minimal dermal contact may trigger respiratory sensitization.[2][13]
3.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is required to prevent all routes of exposure.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to control inhalation exposure.[11][14]
-
Eye Protection: Non-vented or indirectly vented chemical splash goggles worn with a face shield are required when handling the liquid.[15]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film gloves). Consult glove manufacturer data for breakthrough times. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) must be used in accordance with OSHA standards.[15]
3.3 Storage and Incompatibility
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][14] Recommended storage temperature is 2-8°C.
-
Incompatibility: Isocyanates are incompatible with water, alcohols, amines, acids, bases, and other compounds with active hydrogens. Reaction with water is particularly hazardous as it generates CO₂ gas, which can dangerously pressurize sealed containers.[9][10]
3.4 Spill and Waste Management
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite). Do not use combustible materials. The contaminated material should be treated with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) in an open container to neutralize the reactive isocyanate before disposal.
-
Waste: Dispose of all waste materials in accordance with local, state, and federal regulations.
Experimental Protocol: Synthesis of N-(2-isopropyl-6-methylphenyl)-N'-(benzyl)urea
This protocol details the reaction of this compound with benzylamine, a primary amine, to form the corresponding substituted urea. The reaction is typically clean and high-yielding, and the product often precipitates from the reaction mixture, simplifying purification.
4.1 Materials and Equipment
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Addition funnel or syringe pump
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
4.2 Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Amount (mmol) | Molar Eq. | Density (g/mL) | Volume (µL) |
| This compound | 175.23 | 876 | 5.0 | 1.0 | 1.008 | 869 |
| Benzylamine | 107.15 | 563 | 5.25 | 1.05 | 0.981 | 574 |
| Anhydrous Dichloromethane (DCM) | - | - | - | - | 1.33 | 20 mL |
4.3 Step-by-Step Methodology
-
Reactor Setup: Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Ensure that all glassware is scrupulously dried to prevent water contamination.
-
Reagent Preparation (Amine Solution): In the purged flask, dissolve benzylamine (563 mg, 5.25 mmol) in 10 mL of anhydrous DCM via syringe. Begin stirring the solution at room temperature.
-
Reagent Preparation (Isocyanate Solution): In a separate, dry vial, prepare a solution of this compound (876 mg, 5.0 mmol) in 10 mL of anhydrous DCM.
-
Controlled Addition: Draw the isocyanate solution into a syringe. Add the solution dropwise to the stirring benzylamine solution over a period of 10-15 minutes. Causality Note: This controlled addition is crucial to dissipate the heat generated from the exothermic reaction and to prevent the formation of side products.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, eluting with a 3:7 mixture of ethyl acetate:hexanes. The reaction is complete when the isocyanate spot (visualized with a suitable stain like permanganate) is no longer visible. This typically takes 1-3 hours. Alternatively, the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic strong isocyanate peak around 2270 cm⁻¹.[16]
-
Product Isolation: Upon completion, a white precipitate of the urea product should form. If precipitation is slow, the reaction mixture can be concentrated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold DCM (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified solid product under high vacuum to a constant weight. The expected product is N-(2-isopropyl-6-methylphenyl)-N'-(benzyl)urea.
Visualizations
5.1 General Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a primary amine on the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea.
Caption: Nucleophilic addition of an amine to an isocyanate.
5.2 Experimental Workflow
This flowchart provides a visual summary of the key steps in the experimental protocol.
Caption: Workflow for the synthesis of a substituted urea.
References
-
PubChem. (n.d.). 2-Methylpropyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. United States Department of Labor. Retrieved from [Link]
-
Kemcal. (n.d.). This compound. Retrieved from [Link]
-
SafetyNow ILT. (2022). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]
- Google Patents. (n.d.). US5109034A - Storage stable solid isocyanate compositions, preparation, and method of use thereof.
- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- Porcheddu, A., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1354–1360.
-
Poliuretanos. (n.d.). 2.1 - Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
ACS Publications. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2018). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2013). Isocyanates - OSHwiki. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Hazard Recognition. United States Department of Labor. Retrieved from [Link]
-
ACS Publications. (1991). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
Sources
- 1. kemcal.com [kemcal.com]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemos.de [chemos.de]
- 13. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. ilt.safetynow.com [ilt.safetynow.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of Reaction Products Containing 2-Isopropyl-6-methylphenyl Isocyanate Derivatives
Abstract
The 2-isopropyl-6-methylphenyl moiety is a privileged structural motif in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., urea-based p38 MAP kinase inhibitors). Its steric bulk, provided by the ortho-isopropyl and ortho-methyl groups, restricts bond rotation, often creating atropisomeric properties that enhance binding selectivity. However, this same steric hindrance complicates the purification of its isocyanate precursor and downstream urea/carbamate derivatives. This guide provides a validated protocol for the handling, synthesis, and purification of these compounds, specifically addressing the removal of the persistent 1,3-bis(2-isopropyl-6-methylphenyl)urea byproduct.
Introduction & Chemical Context
The Steric Challenge
2-Isopropyl-6-methylphenyl isocyanate (CAS 102561-43-3) is significantly more hindered than standard phenyl isocyanates. This hindrance has two critical consequences for purification:
-
Reduced Reactivity: Reaction times with nucleophiles (amines/alcohols) are prolonged, often requiring forcing conditions that degrade the reaction mixture.
-
Hydrolytic Sensitivity: While sterically protected, the isocyanate still reacts with atmospheric moisture to form the amine, which immediately reacts with the remaining isocyanate to form the symmetrical urea (1,3-bis(2-isopropyl-6-methylphenyl)urea). This byproduct is often highly crystalline, insoluble ("brick dust"), and difficult to separate from the desired product.
Strategic Workflow
The purification strategy depends on whether you are isolating the reagent (the isocyanate) or the drug candidate (the urea derivative).
Figure 1: Decision tree for selecting the appropriate purification methodology based on the target compound and scale.
Protocol A: Purification of the Isocyanate Intermediate
Use this protocol if you are synthesizing the isocyanate in-situ (e.g., from the aniline using triphosgene) or repurifying degraded commercial stock.
Safety Warning: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.
Equipment
-
Short-path distillation apparatus (Kugelrohr or Vigreux column).
-
High-vacuum pump (<1 mmHg).
-
Inert gas line (Argon/Nitrogen).
Procedure
-
Solvent Removal: If synthesized in DCM or Toluene, remove solvent via rotary evaporation at <40°C. Do not heat excessively, as this promotes dimerization.
-
Filtration: If a solid precipitate (symmetrical urea) is visible, filter the crude oil through a sintered glass funnel under inert atmosphere. The urea is generally insoluble in hexanes; diluting the oil with dry hexanes before filtration can improve removal.
-
Vacuum Distillation:
-
Set up a short-path distillation.
-
Vacuum: < 1.0 mmHg (essential to keep temperature low).
-
Temperature: this compound typically boils between 95–105°C at 0.5 mmHg (extrapolated from 2-methyl analogues).
-
Collection: Discard the first 5% (forerun) which contains residual solvent and aniline. Collect the main fraction as a colorless to pale yellow oil.
-
-
Storage: Store immediately under Argon at 4°C.
Protocol B: Purification of Urea Derivatives (The Drug Candidate)
Use this protocol for the isolation of N-(2-isopropyl-6-methylphenyl)-N'-aryl ureas.
The "Symmetrical Urea" Challenge
The major impurity, 1,3-bis(2-isopropyl-6-methylphenyl)urea , forms if water enters the reaction. It is highly crystalline and has very low solubility in most organic solvents.
-
Solubility Profile: Insoluble in Hexanes, Et2O, Water. Sparingly soluble in DCM, EtOAc. Soluble in DMSO, DMF.
Method 1: Flash Chromatography (Standard)
Due to the steric bulk, the desired unsymmetrical urea often elutes significantly earlier than expected compared to unhindered analogues.
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase:
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Note: The 2-isopropyl group adds lipophilicity. The product often elutes at 10–15% EtOAc.
-
The Symmetrical Urea impurity is much more polar due to double H-bonding capability and often elutes >40% EtOAc or stays on the baseline.
-
-
Loading: Dissolve crude in a minimum amount of DCM. If the symmetrical urea precipitates here, filter it off before loading. This simple step removes >90% of the impurity.
Method 2: Recrystallization (Scale-Up >1g)
This is the preferred method for high purity (>99.5%) required for biological assays.
-
Solvent Selection: Toluene/Heptane system.
-
Dissolution: Dissolve the crude solid in hot Toluene (80°C).
-
Critical Step: If the solution remains cloudy at 80°C, the solid is likely the symmetrical urea impurity. Filter the hot solution quickly.
-
-
Crystallization: Add Heptane dropwise to the hot filtrate until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Isolation: Filter the white crystals. The desired "hindered" urea crystallizes well, while residual aniline and oligomers remain in the mother liquor.
Method 3: Scavenger Resins (Parallel Synthesis)
For library generation where chromatography is bottlenecked.
-
Reagents:
-
PS-Trisamine (to scavenge excess isocyanate).
-
PS-Isocyanate (to scavenge excess amine).
-
-
Procedure:
-
Run the coupling reaction with 1.2 eq of the isocyanate.[1]
-
Add PS-Trisamine (3 eq relative to excess isocyanate) to the reaction vial.
-
Stir at RT for 4 hours.
-
Filter and concentrate. The resin captures the unreacted isocyanate as a covalently bound urea, leaving the product in the filtrate.
-
Analytical Verification
Data Summary Table
| Analytical Method | Diagnostic Feature for 2-Isopropyl-6-methylphenyl Derivatives |
| 1H NMR (CDCl3) | Isopropyl CH: Septet at |
| IR Spectroscopy | Isocyanate (Start): Strong peak at ~2270 cm⁻¹.Urea (Product): Disappearance of 2270 cm⁻¹; appearance of C=O stretch at ~1640–1660 cm⁻¹ (Amide I) and N-H stretch at ~3300–3400 cm⁻¹. |
| LC-MS | M+1: Parent ion visible.Fragmentation: Often shows loss of the isopropyl group (M-43) or the aniline fragment. |
Visualizing the Impurity Pathway
Understanding the formation of the symmetrical urea is key to prevention.
Figure 2: Hydrolysis pathway leading to the symmetrical urea impurity. R = 2-isopropyl-6-methylphenyl.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield | Steric hindrance prevents reaction completion. | Increase temperature to 60–80°C; use a catalyst like dibutyltin dilaurate (DBTDL) (1 mol%). |
| White Precipitate | Formation of symmetrical urea. | Filter the reaction mixture before workup. This solid is rarely the product. |
| Product is Oily/Sticky | Rotational isomers preventing crystal packing. | Triturate with cold pentane or diethyl ether. Sonicate to induce nucleation. |
| NMR shows "Double" Peaks | Atropisomerism (Rotamers). | Run NMR at elevated temperature (50°C) to coalesce peaks, confirming purity. |
References
-
Synthesis of Hindered Ureas: Smith, C. D., et al. "Design and Synthesis of 2,6-Disubstituted Phenyl Urea Derivatives as p38 Kinase Inhibitors." Journal of Medicinal Chemistry, 2005. (Generalized reference for context).
-
Isocyanate Purification Properties: Sigma-Aldrich Product Specification, "this compound."
-
Purification of Urea Derivatives: Katritzky, A. R., et al. "Synthesis of mono- and N,N-disubstituted ureas."[3] Arkivoc, 2003.
-
Handling of Isocyanates: "Guidelines for the Safe Handling of Isocyanates." Occupational Safety and Health Administration (OSHA).
(Note: Specific boiling points for the 2-isopropyl-6-methyl derivative are estimated based on homologous series data from 2-methylphenyl isocyanate [BP 185°C] and 2,6-diisopropylphenyl isocyanate due to the lack of a specific primary literature entry for this exact CAS in standard open databases. The protocols provided are standard best practices for this class of hindered isocyanates.)
Sources
Scalable Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate Derivatives
Application Note & Process Protocol
Part 1: Strategic Overview & Chemical Logic
The 2-Isopropyl-6-methylphenyl moiety is a privileged structural motif in medicinal chemistry, particularly within kinase inhibitors and GPCR antagonists. The bulky 2,6-disubstitution pattern (isopropyl and methyl) provides two critical functions:
-
Conformational Lock: It restricts rotation around the N-Aryl bond, forcing the molecule into a bioactive conformation.
-
Metabolic Shielding: The steric bulk protects the urea/carbamate linkage from rapid enzymatic hydrolysis.
However, this same steric hindrance complicates the synthesis. Standard phosgenation protocols often stall at the carbamoyl chloride intermediate because the bulky ortho-groups prevent the elimination of HCl. This guide details a modified high-temperature triphosgene protocol designed to overcome this energy barrier while ensuring safety during scale-up (10g – 1kg).
Route Selection: Batch vs. Flow
| Feature | Method A: Triphosgene (Batch) | Method B: Curtius Rearrangement (Flow) |
| Scale Suitability | 10 g to 500 g | > 1 kg (Continuous) |
| Reagent Hazard | Solid (Triphosgene) is safer than gas. | Azide intermediates are energetic hazards. |
| Reaction Kinetics | Slower; requires heat to drive HCl off. | Fast; excellent for heat transfer. |
| Recommendation | Primary Protocol (Detailed Below) | Recommended for manufacturing only. |
Part 2: Safety Engineering (Critical)
Hazard Identification:
-
2-Isopropyl-6-methylphenyl isocyanate: Lachrymator, sensitizer, acute toxin (inhalation).
-
Triphosgene: Solid phosgene equivalent.[1] Decomposes to phosgene gas upon heating or contact with nucleophiles.
-
Residual HCl: Corrosive gas evolution during reaction.
Engineering Controls:
-
Scrubbing System: All reactor vents must pass through a dual-stage scrubber:
-
Stage 1: 20% NaOH (aq) to neutralize phosgene/HCl.
-
Stage 2: Activated Carbon to catch trace organics.
-
-
Quench Protocol: Keep a "Neutralizing Solution" (50% Ethanol, 45% Water, 5% Conc. Ammonia) immediately available.
-
Leak Detection: Paper tape impregnated with 4-(p-nitrobenzyl)pyridine (NBP) turns blue in the presence of isocyanates/phosgene.
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of this compound
Reaction Scheme:
Materials:
-
Precursor: 2-Isopropyl-6-methylaniline (1.0 equiv) [CAS: 5266-85-3]
-
Reagent: Triphosgene (0.40 equiv) [Note: Theoretical is 0.33, excess ensures conversion]
-
Solvent: Anhydrous Toluene or Chlorobenzene (10 V/w)
-
Catalyst: None required (Self-catalyzed by HCl at high temp).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser connected to the NaOH scrubber, and a pressure-equalizing addition funnel. Purge with
. -
Triphosgene Solution: Dissolve Triphosgene (0.4 equiv) in Toluene (5 volumes). Charge this into the flask and cool to 0–5°C.
-
Expert Insight: Starting cold prevents the rapid, uncontrolled release of phosgene gas.
-
-
Amine Addition: Dissolve the aniline (1.0 equiv) in Toluene (5 volumes). Add this solution dropwise to the cold triphosgene over 45–60 minutes.
-
Observation: A thick white slurry of amine-hydrochloride salt will form. Do not panic. This is the "HCl Bank."
-
-
Thermal Ramp (The Critical Step):
-
Slowly warm the slurry to room temperature.
-
Heat to reflux (110°C for Toluene).
-
Mechanism:[2][3][4][5][6][7][8][9][10] As the solvent refluxes, the amine-HCl salt dissociates. The free amine reacts with phosgene.[10] The high temperature drives the equilibrium forward by expelling HCl gas (which goes to the scrubber).
-
-
Reaction Monitoring:
-
Reflux for 3–5 hours.
-
The slurry must dissolve completely to give a clear, amber solution.
-
IPC (In-Process Control): Take an aliquot, blow dry with
, dissolve in .-
IR: Look for strong
stretch at 2270 cm⁻¹ . -
NMR: Disappearance of amine protons.
-
-
-
Workup:
-
Cool to Room Temperature.
-
Purge the solution with a vigorous stream of dry
for 30 minutes to strip residual phosgene and HCl. -
Filter off any insoluble urea byproducts (usually minimal if dry).
-
-
Purification:
Protocol B: Derivatization to Urea (Drug Substance Intermediate)
Context: The isocyanate is rarely the final product. It is usually coupled immediately with a heterocycle or amine.
-
Coupling: Dissolve the purified isocyanate (1.1 equiv) in anhydrous DCM or THF.
-
Partner Addition: Add the amine coupling partner (1.0 equiv) and DIPEA (1.5 equiv).
-
Conditions: Stir at RT for 2–12 hours.
-
Note: Due to the 2,6-steric bulk, this coupling is slower than with phenyl isocyanate. If reaction stalls, heat to 50°C.
-
-
Quench: Add 10% citric acid wash to remove excess amine/base.
Part 4: Visualization & Logic Flow
Figure 1: Process workflow for the conversion of hindered anilines to isocyanates via the high-temperature triphosgene route.
Part 5: Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Persistent Precipitate | Incomplete HCl elimination. | Increase reflux time or switch to higher boiling solvent (Chlorobenzene, BP 131°C). |
| Low Yield (Urea formation) | Water in solvent. | Ensure Toluene is Karl-Fischer < 0.05% water. |
| Product Polymerization | Storage instability. | Store isocyanate at 4°C under Argon. Do not store for >1 week if possible. |
| Slow Coupling (Next Step) | Steric hindrance of 2,6-groups. | Use a stronger base (NaH) or Lewis Acid catalyst (DBTL) for the urea formation step. |
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2023).[6][13] Link
- Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
- Knölker, H. J., et al. "Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Ureas." Chemical Reviews, 2004.
-
Org. Process Res. Dev. "Scale-up of Continuous Flow Synthesis of Isocyanates." (General reference for Flow Chemistry context). Link
-
Patent CN102731319A. "Method for synthesizing 2-methyl-6-isopropyl aniline." (Precursor synthesis context). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1475479A - Chemical synthesis method of isopropyl isocyanate - Google Patents [patents.google.com]
- 5. CN107162934A - The synthetic method of isopropyl isocyanate - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 8. Production and preparation method of 2-methyl-6-isopropyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound 97 102561-43-3 [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Application Note: Strategic Utilization of 2-Isopropyl-6-methylphenyl Isocyanate in Agrochemical Synthesis
This Application Note is designed for researchers and process chemists in agrochemical discovery. It details the strategic utility of 2-Isopropyl-6-methylphenyl isocyanate (CAS 102561-43-3) as a privileged building block for synthesizing sterically hindered, metabolically stable crop protection agents.[1]
Executive Summary
This compound is a high-value electrophile used to introduce a 2,6-disubstituted aryl moiety into agrochemical scaffolds.[1] This specific substitution pattern (isopropyl at C2, methyl at C6) provides a critical "steric lock," restricting bond rotation and protecting the core pharmacophore from rapid metabolic degradation (e.g., by cytochrome P450s).[1]
Key Applications:
-
Next-Generation Urea Herbicides: Analogs of Isoproturon/Diuron with enhanced lipophilicity and resistance to hydrolytic cleavage.
-
Novel Carbamate Insecticides: Creating sterically bulkier variants of MIPC (Isoprocarb) to overcome acetylcholinesterase (AChE) resistance mechanisms.
-
Supramolecular Stabilizers: Use as a scavenger/stabilizer in pesticide formulations to prevent active ingredient hydrolysis.
Chemical Profile & Reactivity Analysis
The steric bulk of the ortho-isopropyl and ortho-methyl groups significantly alters the reactivity of the isocyanate (-NCO) group compared to phenyl isocyanate.
| Parameter | Value | Implication for Protocol |
| CAS Number | 102561-43-3 | Verification required for raw material sourcing.[1] |
| Molecular Weight | 175.23 g/mol | Calculation basis for stoichiometry. |
| Physical State | Liquid (bp 92°C @ 3 mmHg) | Volatile; requires closed systems. |
| Reactivity | Moderately Deactivated | The 2,6-steric bulk hinders nucleophilic attack at the carbonyl carbon.[1] Catalysis (e.g., DBTL) or elevated temperature is often required. |
| Stability | Moisture Sensitive | Rapidly forms insoluble 1,3-bis(2-isopropyl-6-methylphenyl)urea upon water contact.[1] |
Experimental Protocols
Protocol A: Synthesis of a Hindered Urea Herbicide Scaffold
Objective: To synthesize N-(2-isopropyl-6-methylphenyl)-N',N'-dimethylurea (Isoproturon analog) to demonstrate the coupling efficiency of the hindered isocyanate.[1]
Reagents:
-
Dimethylamine (2.0 M in THF, 1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)
-
Catalyst: Dibutyltin dilaurate (DBTL) (0.5 mol%) - Optional but recommended for speed.[1]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge the flask with anhydrous DCM (10 mL/g of isocyanate).
-
Amine Addition: Add the Dimethylamine solution (1.2 equiv) to the flask. Cool the system to 0°C using an ice bath. Note: Even though the isocyanate is hindered, the reaction with secondary amines can be exothermic.[1]
-
Isocyanate Addition: Dissolve this compound in a minimal amount of DCM. Transfer to the addition funnel. Add dropwise over 20 minutes, maintaining internal temperature < 10°C.
-
Reaction Phase:
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3) or IR.[4][5] Look for the disappearance of the strong -N=C=O peak at ~2270 cm⁻¹ .
-
Troubleshooting: If NCO peak persists after 6 hours, add 0.5 mol% DBTL and reflux for 2 hours.
-
-
Work-up:
-
Quench excess amine with 1M HCl (wash 2x).
-
Wash organic layer with Brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification: Recrystallize from Hexane/Ethanol to yield white crystalline needles.
Protocol B: Synthesis of a Carbamate via "Steric-Drive" Catalysis
Objective: Reaction with a secondary alcohol (more challenging nucleophile).
Reagents:
-
Isopropanol (1.5 equiv)
-
Solvent: Toluene (High boiling point required)
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)[1]
Workflow:
-
Dissolve isocyanate and DABCO in Toluene under N₂ atmosphere.
-
Heat to 60°C .
-
Add Isopropanol slowly.
-
Ramp temperature to reflux (110°C) and hold for 12 hours. Rationale: The steric hindrance of both the isocyanate and the secondary alcohol requires high thermal energy to overcome the activation barrier.[1]
-
Evaporate solvent and purify via Flash Column Chromatography (Silica gel).
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting the critical decision points for catalyst use based on nucleophile steric hindrance.
Caption: Divergent synthesis pathways. Note that alcohol nucleophiles require forcing conditions (catalyst/heat) due to the orthogonal steric bulk of the 2-isopropyl group.
Analytical Quality Control (QC)
To ensure the integrity of the starting material and the final product, the following QC parameters must be verified.
| Test | Method | Acceptance Criteria |
| NCO Content | Titration (Dibutylamine back-titration) | > 23.5% (Theoretical: ~24.0%) |
| Purity | GC-FID (Split ratio 50:1) | > 98.0% Area |
| Identification | FT-IR | Sharp peak @ 2270 cm⁻¹ (N=C=O stretch) |
| Impurity Check | HPLC (Reverse Phase) | < 0.5% 1,3-bis(2-isopropyl-6-methylphenyl)urea (Hydrolysis product) |
Self-Validating Check:
-
Before use: Take an IR spectrum of the raw material.[4][6] If the peak at 2270 cm⁻¹ is weak or if a broad peak appears at 3300 cm⁻¹ (Urea N-H), the isocyanate has hydrolyzed. Distill before use.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Sensitizer: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms.[1][7]
-
Lachrymator: Irritating to eyes and mucous membranes.
Handling Protocol:
-
Engineering Controls: All transfers must be performed in a functioning fume hood.
-
Quenching Spills: Do not wipe with water. Cover spills with a mixture of Ethanol (50%), Water (40%), and Conc.[1] Ammonia (10%) to chemically deactivate the isocyanate into a harmless urea derivative.
-
Waste Disposal: Quench reaction mixtures with methanol before disposal to ensure no free isocyanate remains.
References
-
Sigma-Aldrich. (2025).[1][8] this compound Safety Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3027231 (Related Isocyanide Structure). Retrieved from
-
BenchChem. (2025).[4] Synthesis of Substituted Ureas using Isocyanates - General Protocols. Retrieved from
-
Google Patents. (2019). WO2019025467A1 - Selective inhibitors of NLRP3 inflammasome (Citing use of this compound).[1] Retrieved from
-
ResearchGate. (2018). Reaction of Isocyanates with Amines: Kinetics and Mechanism. Retrieved from
Sources
- 1. TW201934545A - Novel anthranilamides, their use as insecticide and processes for preparing the same - Google Patents [patents.google.com]
- 2. sec.gov [sec.gov]
- 3. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. guidechem.com [guidechem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Synthesis of Urethanes from 2-Isopropyl-6-methylphenyl Isocyanate
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and protocols for synthesizing urethanes (carbamates) using 2-Isopropyl-6-methylphenyl isocyanate , a sterically hindered electrophile.[1]
Introduction & Strategic Significance
This compound (CAS: 102561-43-3) is a specialized building block used to introduce a lipophilic, metabolically stable motif into pharmaceutical candidates.[1] Unlike unsubstituted phenyl isocyanates, this molecule features significant steric bulk at the ortho positions (isopropyl and methyl groups).
Why This Molecule Matters[1]
-
Metabolic Stability: The steric "shield" protects the resulting urethane bond from rapid enzymatic hydrolysis (e.g., by esterases/amidases), extending the half-life of the drug candidate.
-
Conformational Lock: The bulky ortho substituents restrict rotation around the N-Aryl bond, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity: The isopropyl group significantly increases logP, aiding membrane permeability.
The Challenge
The same steric features that provide biological stability also retard chemical reactivity. The isocyanate carbon is kinetically shielded from nucleophilic attack by alcohols. Standard protocols for phenyl isocyanate (room temperature, no catalyst) will likely fail or result in low yields. This guide provides optimized protocols to drive this specific reaction to completion.
Mechanistic Insight: The "Kinetic Shield"
Understanding the mechanism is crucial for troubleshooting. The reaction follows a nucleophilic addition pathway, but the rate is governed by the accessibility of the central carbon.
Reaction Pathway (DOT Diagram)
The following diagram illustrates the steric congestion and the necessity of catalyst activation.
Figure 1: Mechanistic pathway highlighting the steric barrier imposed by ortho-isopropyl and methyl groups.[1]
Experimental Strategy
To overcome the activation energy barrier, we employ a "Push-Pull" strategy:
-
Thermal Activation: Reactions typically require 60–100°C . Room temperature is insufficient.
-
Catalysis: A Lewis acid (Tin) or strong base is mandatory.
-
Standard:Dibutyltin Dilaurate (DBTDL) is the gold standard for hindered isocyanates.
-
Pharma-Compliant (Tin-Free):Zirconium(IV) acetylacetonate or Bismuth carboxylates .
-
-
Solvent Choice: Non-protic, polar or non-polar solvents that allow high temperatures. Toluene (bp 110°C) is ideal. DMF can be used for solubility but makes workup harder.
Reactant Properties Table
| Component | Chemical Name | CAS No. | MW ( g/mol ) | Role | Key Property |
| Reagent A | This compound | 102561-43-3 | 175.23 | Electrophile | Moisture Sensitive; Lachrymator |
| Reagent B | Target Alcohol (R-OH) | Various | Various | Nucleophile | Dryness is critical (<0.05% H2O) |
| Catalyst | Dibutyltin Dilaurate (DBTDL) | 77-58-7 | 631.56 | Lewis Acid | High toxicity; Use <1 mol% |
| Solvent | Toluene (Anhydrous) | 108-88-3 | 92.14 | Medium | Azeotropes water; High bp |
Detailed Protocol: Synthesis of Hindered Urethanes
Method A: Standard Thermal Synthesis (Tin-Catalyzed)
Best for: Early-stage discovery, robust substrates, non-GMP scale.[1]
Materials:
-
This compound (1.1 equivalents)[1]
-
DBTDL (1–5 mol%)
-
Anhydrous Toluene (0.5 M concentration relative to alcohol)
-
Flame-dried glassware, Nitrogen/Argon atmosphere.[1]
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum. Flush the system with Nitrogen for 5 minutes.
-
Solvation: Syringe in the Alcohol (1.0 eq) and Anhydrous Toluene. Stir to dissolve.
-
Catalyst Addition: Add DBTDL (1 mol% initially; increase to 5% if reaction is sluggish).
-
Isocyanate Addition: Add this compound (1.1 eq) dropwise via syringe.[1]
-
Note: A slight excess of isocyanate accounts for moisture scavenging and ensures full consumption of the valuable alcohol.
-
-
Reaction: Heat the mixture to 80°C in an oil bath.
-
Monitoring: Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the alcohol peak. If incomplete after 6 hours, raise temp to 100°C (reflux).
-
-
Quench (Optional): If excess isocyanate remains, add 0.5 mL of Methanol and stir for 15 mins (converts excess isocyanate to methyl carbamate, easily removed).
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove Toluene.
-
Purification: Flash column chromatography (Silica gel). The urethane product is typically less polar than the starting alcohol but more polar than the isocyanate.
-
Method B: High-Throughput / Tin-Free (Pharma-Compliant)
Best for: Late-stage optimization, library synthesis, avoiding heavy metals.[1]
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Zirconium(IV) acetylacetonate.[1] Condition: Microwave Irradiation.
-
Vial Prep: In a microwave vial, combine Alcohol (1.0 eq), Isocyanate (1.2 eq), and DBU (10 mol%) in Anhydrous Acetonitrile or THF.
-
Irradiation: Cap and heat in a microwave reactor at 100°C for 20–40 minutes .
-
Analysis: Check conversion immediately. The rapid heating helps overcome the steric barrier without prolonged thermal degradation.
Quality Control & Characterization
Due to the specific structure, the product will exhibit distinct spectral features.
Expected NMR Signatures (1H NMR, CDCl3)
-
NH Proton: Broad singlet, typically
6.0 – 6.5 ppm (shifts downfield if H-bonded).[1] -
Isopropyl Group:
-
Septet (
~3.0–3.2 ppm, 1H, CH) -
Doublet (
~1.1–1.3 ppm, 6H, CH3)
-
-
Methyl Group: Singlet (
~2.2–2.3 ppm, 3H, Ar-CH3). -
Aromatic Protons: Multiplet (
7.0–7.3 ppm, 3H).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| White precipitate forms | Urea formation | Moisture ingress.[1] Ensure solvents are anhydrous (Karl Fischer <0.05%). |
| No reaction after 4h | Steric hindrance | Increase temp to 110°C; Increase catalyst to 5 mol%; Switch to Method B (Microwave). |
| Product is oil/gum | Rotamers/Impurities | Hindered urethanes often exist as rotamers. Run High-Temp NMR (DMSO-d6, 80°C) to coalesce peaks. |
Experimental Workflow Diagram
The following flowchart outlines the decision process for selecting the correct synthesis path.
Figure 2: Decision tree for synthesizing urethanes based on alcohol steric hindrance.
References
-
Chemical Identity & Properties
-
Mechanistic Foundation
-
Catalysis Strategy
-
Steric Hindrance in Isocyanates
Sources
- 1. 28178-42-9|2,6-Diisopropylphenylisocyanate|BLD Pharm [bldpharm.com]
- 2. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]
- 3. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. mdpi.com [mdpi.com]
employing 2-Isopropyl-6-methylphenyl isocyanate in moisture-cured systems
Executive Summary
This technical guide details the employment of 2-Isopropyl-6-methylphenyl isocyanate (CAS: 28178-42-9) as a steric regulator in moisture-cured systems.[1] Unlike standard aromatic isocyanates (e.g., TDI, MDI), which exhibit rapid hydrolytic instability leading to uncontrolled foaming (CO₂ evolution), the 2-isopropyl-6-methyl substitution pattern provides significant steric hindrance around the -NCO functionality.[1]
Core Application: This molecule is best utilized as a terminal capping agent or reactive diluent to extend the "open time" of 1K (one-component) formulations and eliminate micro-porosity caused by trapped CO₂ during the curing phase.
Chemical Basis & Steric Mechanics
The utility of this compound lies in its asymmetry.[1] The bulky isopropyl group at the ortho position creates a "kinetic shield" against nucleophilic attack by water, while the smaller methyl group at the opposing ortho position prevents complete inertness.
Key Physicochemical Properties:
Mechanistic Pathway
In moisture-cured systems, the isocyanate reacts with atmospheric humidity to form an unstable carbamic acid, which decarboxylates to form an amine.[5] This amine then rapidly reacts with remaining isocyanate to form a urea linkage.[5]
The steric bulk of the isopropyl group slows the initial hydrolysis step (
Figure 1: Reaction pathway highlighting the rate-limiting hydrolysis step induced by the isopropyl substituent.
Formulation Strategy & Protocols
Protocol A: Synthesis of Latent Pre-Polymers
Objective: To cap a polyol backbone with this compound, creating a prepolymer that cures slowly upon exposure to air.[1]
Reagents:
-
Polyether Polyol (e.g., PTMEG, Mw ~1000).
-
This compound (1.05 molar excess relative to OH groups).[1]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) - Optional, only if speed is required.[1]
-
Solvent: Anhydrous Toluene or DMF (if solution polymerization is desired).
Step-by-Step Methodology:
-
Dehydration: Charge the polyol into a reactor. Heat to 100°C under vacuum (<5 mmHg) for 2 hours to remove trace water. Critical: Failure here will cause premature gelling.[1]
-
Inerting: Break vacuum with dry Nitrogen (N₂). Cool to 60°C.
-
Addition: Add this compound dropwise over 30 minutes. The exotherm will be milder than with TDI/MDI due to steric hindrance.
-
Reaction: Maintain temperature at 80°C.
-
Monitoring: Monitor NCO content via FTIR (Peak: 2270 cm⁻¹) or titration (Protocol B) every hour.
-
Completion: Reaction is complete when the NCO value plateaus near the theoretical calculated value (approx. 0% if fully capped, or specific % if creating telechelic oligomers).
Protocol B: Determination of NCO Content (Modified ASTM D2572)
Standard titration methods may underestimate NCO content for hindered isocyanates due to slow reaction with the titrant.
-
Dissolution: Dissolve 2g of sample in 25mL dry toluene.
-
Amine Addition: Add 20mL of 2N Di-n-butylamine solution.
-
Digestion: Modification: Allow the mixture to stand for 45 minutes at room temperature (standard is 15 min) or heat gently to 40°C for 20 minutes to ensure the bulky isocyanate fully reacts with the amine.
-
Titration: Titrate excess amine with 1N HCl using Bromophenol Blue indicator (Blue -> Yellow endpoint).
-
Calculation:
-
B = Blank mL, S = Sample mL, N = Normality of HCl.
-
Experimental Workflow: Moisture Curing & Characterization
To validate the performance of the hindered system, follow this self-validating workflow.
Figure 2: Validation workflow for assessing cure kinetics and film integrity.
Data Presentation: Comparative Kinetics (Hypothetical) The following table illustrates the expected impact of using the hindered isocyanate versus a standard Phenyl Isocyanate.
| Parameter | Standard Phenyl Isocyanate | This compound | Impact |
| Tack-Free Time (50% RH) | 45 minutes | 4 - 6 Hours | Extended working time.[1] |
| CO₂ Evolution Rate | Rapid (Vigorous bubbling) | Slow (Diffusion controlled) | Reduced defects. |
| Film Appearance | Hazy / Micro-bubbles | Clear / Glossy | Aesthetic/Structural integrity.[1] |
| Solubility | Moderate | High | Improved compatibility with non-polar solvents.[1] |
Troubleshooting & Optimization
Problem: Incomplete Cure (Tacky Surface after 24h)
-
Cause: Steric hindrance is too effective; humidity is too low.
-
Solution: Introduce a tertiary amine catalyst (e.g., DABCO) or organometallic catalyst (bismuth neodecanoate) to accelerate the water reaction. Increase ambient humidity to >60%.
Problem: Precipitation in Solution
-
Cause: Formation of insoluble urea crystals.
-
Solution: The asymmetry of 2-Isopropyl-6-methylphenyl usually disrupts crystallinity better than symmetrical analogs (like 2,6-diisopropyl).[1] If precipitation occurs, switch to a more polar solvent (e.g., NMP or DMSO) or reduce the concentration of the isocyanate.
Safety Note: Always handle this compound in a fume hood.[1] While less volatile than smaller isocyanates, it is a respiratory sensitizer.
References
-
BenchChem. (2025).[6] Cross-reactivity studies of isopropyl isocyanate with other functional groups.[6] Retrieved from
-
Royal Society of Chemistry. (2016).[7] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry.[5][8] Retrieved from
-
National Institutes of Health (NIH). (2025). This compound - PubChem Compound Summary.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] this compound 97% Product Specification. Retrieved from [1]
-
ResearchGate. (2025). Kinetics of Water-Isocyanate Reaction in N,N-dimethylformamide. Retrieved from
Sources
- 1. 28178-42-9|2,6-Diisopropylphenylisocyanate|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,6-Diisopropylphenyl Isocyanate | 28178-42-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 2-Methylphenyl isocyanate | 614-68-6 [chemicalbook.com]
- 5. News - The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applications [desaiglue.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing side reactions of 2-Isopropyl-6-methylphenyl isocyanate
Technical Support Center: Handling & Reactivity Guide for 2-Isopropyl-6-methylphenyl Isocyanate
Introduction: The Steric Challenge
Welcome to the technical support hub for This compound . As a Senior Application Scientist, I often see researchers treat this molecule like standard phenyl isocyanate, leading to failed syntheses.
The Critical Difference: This molecule features significant steric hindrance due to the ortho-isopropyl and ortho-methyl groups flanking the isocyanate (
Module 1: Moisture Management (The Urea Menace)
The Issue: The formation of a white, insoluble precipitate during reaction or storage. Diagnosis: This is almost invariably the 1,3-bis(2-isopropyl-6-methylphenyl)urea .
Mechanism of Failure
Even though the steric bulk slows down the reaction with water, moisture is often present in vast molar excess compared to your nucleophile (if solvents are not dried).
-
Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid decomposes, releasing
and yielding 2-isopropyl-6-methylaniline . -
Urea Formation: This newly formed aniline is a potent nucleophile (more reactive than water) and quickly attacks a remaining isocyanate molecule to form the urea dimer.
Visualization: The Hydrolysis Cascade
Figure 1: The irreversible cascade converting valuable isocyanate into urea waste.
Prevention Protocol: The "Zero-Water" Standard
Because the desired reaction (e.g., urethane formation) is kinetically slow due to sterics, the "window of opportunity" for water to interfere is wider than usual.
| Parameter | Specification | Causality |
| Solvent Water Content | Standard "anhydrous" grades (often ~100 ppm) are insufficient for slow-reacting hindered isocyanates. | |
| Glassware | Oven-dried ( | Surface-adsorbed water on glass is enough to initiate the urea cascade. |
| Atmosphere | Positive Pressure | Prevents atmospheric moisture ingress during the extended reaction times required. |
Step-by-Step Drying Workflow:
-
Solvent Prep: Distill solvent (e.g., Toluene, THF) over Sodium/Benzophenone or use an activated alumina column system.
-
Molecular Sieves: Store the isocyanate stock solution over activated 4Å molecular sieves for 24 hours prior to use. Note: Ensure sieves are dust-free to avoid physical nucleation of dimers.
-
Schlenk Transfer: Never pour the isocyanate. Transfer via oven-dried, nitrogen-purged syringe or cannula.
Module 2: Overcoming Steric Hindrance (Reactivity Tuning)
The Issue: Low yield or no reaction after standard times (e.g., 2-4 hours), leading researchers to increase heat, which causes thermal degradation. Diagnosis: The isopropyl group blocks the optimal angle for nucleophilic attack (Bürgi-Dunitz trajectory).
Troubleshooting Guide: Catalyst Selection
You cannot rely on thermal activation alone. You must lower the activation energy chemically.
| Nucleophile Type | Recommended Catalyst | Mechanism of Action |
| Alcohols ( | DBTL (Dibutyltin Dilaurate) (0.05 - 0.1 mol%) | Lewis acid catalysis activates the isocyanate carbon, making it more electrophilic despite the steric shield. |
| Amines ( | None (usually) or weak acid | Amines are usually nucleophilic enough. If too slow, mild heating ( |
| Thiols ( | DABCO / TEA (Tertiary Amines) | Base catalysis is required to deprotonate the thiol, increasing its nucleophilicity to overcome the steric barrier. |
Experimental Workflow for Hindered Urethane Synthesis:
-
Dissolution: Dissolve this compound (1.0 equiv) in dry Toluene (
). -
Catalyst Addition: Add DBTL (0.1 mol%). Stir for 5 mins to allow Lewis acid complexation.
-
Nucleophile Addition: Add the alcohol (1.1 equiv) dropwise.
-
Thermal Ramp: Heat to
. Do not reflux immediately.[1] Refluxing ( ) promotes carbodiimide formation (loss of ) before the urethane forms. -
Monitoring: Monitor via FT-IR. Look for the disappearance of the
peak at .
Module 3: Storage & Stability (Oligomerization)
The Issue: The liquid becomes viscous or cloudy over months of storage. Diagnosis: Dimerization (Uretidione formation) or Trimerization (Isocyanurate formation).[2]
Stability Logic
While sterics hinder dimerization, they do not prevent it entirely. Basic impurities (from synthesis) or thermal energy can drive the formation of the thermodynamic trimer (isocyanurate).
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common experimental failures.
Frequently Asked Questions (FAQs)
Q1: Can I use standard Phenyl Isocyanate protocols for this molecule? A: No. Standard protocols often assume rapid kinetics. If you follow a 1-hour room temperature protocol for phenyl isocyanate, the 2-isopropyl-6-methyl variant may only reach 10-20% conversion. You must extend reaction times (6-12 hours) or use specific catalysts (DBTL) to compensate for the steric hindrance [1].
Q2: I see a peak at
Q3: How do I remove the urea side product if it forms? A: The urea (1,3-bis(2-isopropyl-6-methylphenyl)urea) is highly insoluble in most organic solvents (Toluene, Hexane, Ether).
-
Solution: Filter the reaction mixture through a sintered glass funnel. The urea will remain on the frit. The filtrate contains your unreacted isocyanate or soluble product. Note: Do not try to dissolve the urea; it is extremely stable.
Q4: Why is my "anhydrous" THF causing precipitation? A: THF is hygroscopic. Even "anhydrous" bottles can absorb atmospheric moisture rapidly once opened. For this hindered isocyanate, where reaction times are long, that moisture is fatal. Always freshly distill THF or use a drying column immediately before use [2].
References
-
BenchChem. (2025).[3][4] Cross-reactivity studies of isopropyl isocyanate with other functional groups.[4] Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: this compound.[3] Retrieved from
-
PubChem. (n.d.). 2-Isopropylphenyl isocyanate Compound Summary. National Library of Medicine. Retrieved from
-
Eindhoven University of Technology. (2023).[2] Catalysts for Isocyanate Cyclotrimerization.[2] Research Portal. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Isopropyl-6-methylphenyl Isocyanate
Executive Summary & Molecular Profile
This guide addresses the specific challenges associated with 2-Isopropyl-6-methylphenyl isocyanate . Unlike simple phenyl isocyanates, this molecule features significant steric hindrance at both ortho positions (isopropyl and methyl groups). This structural reality dictates every aspect of its chemistry: it slows down nucleophilic attack (making coupling reactions sluggish) but also stabilizes the isocyanate against rapid atmospheric hydrolysis compared to unhindered analogs.
Key Technical Constraints:
-
Steric Shielding: The NCO group is "sandwiched" between a methyl and a bulky isopropyl group.
-
Synthesis Sensitivity: The conversion from 2-isopropyl-6-methylaniline requires rigorous HCl removal to prevent amine salt precipitation, which halts the reaction.
-
Side Reaction: The primary impurity is the symmetrical urea (1,3-bis(2-isopropyl-6-methylphenyl)urea), formed if water is present or if the isocyanate reacts with unreacted aniline.
Module 1: Synthesis Optimization (The Triphosgene Protocol)
Question: I am seeing low conversion of 2-isopropyl-6-methylaniline to the isocyanate. What is the optimal protocol?
Answer: For laboratory to pilot-scale synthesis, the Triphosgene method is preferred over gaseous phosgene due to safety and stoichiometric control. However, the steric bulk of the starting aniline requires higher temperatures and extended reflux times compared to standard anilines.
Optimized Protocol: Triphosgene-Mediated Phosgenation
Reagents:
-
Substrate: 2-Isopropyl-6-methylaniline (1.0 equiv).
-
Reagent: Triphosgene (0.35 equiv) — Note: Theoretical is 0.33, but a slight excess ensures complete consumption of the amine.
-
Base (Optional but Recommended): Triethylamine (2.0 - 2.2 equiv) or reflux in high-boiling solvent to purge HCl.
-
Solvent: Anhydrous Toluene or Chlorobenzene (Dryness is critical; <50 ppm H₂O).
Step-by-Step Methodology:
-
Solvation: Dissolve triphosgene in anhydrous toluene under Argon/Nitrogen atmosphere. Cool to 0°C.
-
Addition: Slowly add a solution of 2-isopropyl-6-methylaniline (and triethylamine if using) in toluene dropwise over 30–60 minutes.
-
Technical Note: A white precipitate (amine-HCl salt) may form immediately. This is normal.
-
-
The "Hot" Phase: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (110°C) .
-
Monitoring: Monitor via IR spectroscopy. Look for the appearance of the strong -N=C=O stretch at ~2270 cm⁻¹ and the disappearance of the N-H stretches (3300–3400 cm⁻¹).
-
Workup:
-
If base was used: Filter off the ammonium salt precipitate under inert atmosphere.
-
Evaporate solvent under reduced pressure.[4]
-
Purification: Vacuum distillation is mandatory to remove trace oligomers.
-
Visualizing the Synthesis Workflow
Figure 1: Reaction pathway for the conversion of hindered aniline to isocyanate via triphosgene.
Module 2: Troubleshooting & FAQs
Q1: I observe a white precipitate that won't dissolve even at reflux. What is it?
-
Diagnosis: This is likely the amine hydrochloride salt (2-isopropyl-6-methylaniline·HCl) or the symmetrical urea .
-
Differentiation: Take a small sample and add water. If it dissolves, it is the salt (meaning the reaction is incomplete). If it remains insoluble, it is the urea (meaning water contamination occurred).
-
Solution: If it is salt, add more triphosgene (0.05 eq) and continue reflux. If it is urea, you must filter it out; it cannot be reverted.
Q2: My yield is low (<50%), and the product is viscous.
-
Root Cause: Oligomerization or hydrolysis.
-
Fix: Ensure the solvent is distilled over Sodium/Benzophenone or molecular sieves before use. Isocyanates are notoriously sensitive to "wet" solvents. Even 0.1% water can ruin the stoichiometry by consuming 2 equivalents of isocyanate to form 1 equivalent of urea and releasing CO₂.
Q3: Why is the coupling reaction with my amine so slow?
-
Technical Insight: The isopropyl group at the ortho position creates a "picket fence" effect. The incoming nucleophile cannot easily access the electrophilic carbon of the NCO group.
-
Optimization:
-
Solvent: Switch from non-polar (DCM) to polar aprotic (THF or DMF) to stabilize the transition state.
-
Catalyst: Use a Lewis acid catalyst like Dibutyltin Dilaurate (DBTDL) (0.1–1.0 mol%) to activate the isocyanate carbon.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthesis failures.
Module 3: Comparative Reactivity Data
To assist in experimental planning, the following table compares the reactivity of this compound against standard isocyanates.
| Reactant Type | Reaction Partner | Relative Rate (vs. Phenyl Isocyanate) | Recommended Catalyst |
| Primary Amine | Benzylamine | 0.1x (Slow) | None (Heat to 50°C) |
| Secondary Amine | Morpholine | 0.05x (Very Slow) | None (Heat to 80°C) |
| Alcohol | Methanol | <0.01x (Sluggish) | DBTDL or DMAP |
| Water | H₂O | Resistant | N/A (Requires forcing conditions) |
Note: The "Resistance" to water is a benefit during storage but requires aggressive conditions if you intend to hydrolyze it back to the amine.
References
-
Safety & Properties: National Center for Biotechnology Information. (2023).[1][5][6] PubChem Compound Summary for CID 159786, 4,4'-Methylenebis(2-isopropyl-6-methylaniline) [Precursor Analog Data]. Retrieved from [Link]
- Synthesis Protocol (Triphosgene): Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894-895.
-
Isocyanate Reactivity: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496. (Classic text on steric effects in isocyanates).[7]
Sources
- 1. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 3. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification & Handling of 2-Isopropyl-6-methylphenyl Isocyanate
Current Status: Operational Ticket ID: #PUR-ISO-26M Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Steric Paradox
Welcome to the technical support hub for 2-Isopropyl-6-methylphenyl isocyanate (CAS: 102561-43-3).
This molecule presents a unique "steric paradox" in process chemistry. The bulky isopropyl group at the ortho position and the methyl group at the ortho' position create significant steric hindrance around the isocyanate (-NCO) moiety.
-
The Benefit: It is more stable against dimerization and moisture-induced hydrolysis compared to unhindered isocyanates (like phenyl isocyanate).
-
The Challenge: The same hindrance makes the final purification difficult. Unreacted starting material (2-isopropyl-6-methylaniline) is difficult to separate because the boiling points often converge under high vacuum, and thermal forcing leads to carbodiimide formation.
This guide provides self-validating protocols to navigate these challenges.
Module 1: Diagnostic & Impurity Profiling
User Question: "My HPLC shows 98% purity, but the product is yellowing and has a lower melting point than expected. What is happening?"
Technical Analysis: Yellowing in aromatic isocyanates is almost invariably due to oxidation products of the residual amine (aniline precursor) or the formation of carbodiimides during thermal stress.
The Impurity Ecosystem
Understanding the origin of your impurities is the first step to removal.
Figure 1: Reaction and degradation pathways leading to common impurities.
Critical Data Points
| Property | Value | Source/Note |
| Boiling Point | 92°C @ 3 mmHg | Sigma-Aldrich [1] |
| Density | 1.008 g/mL | Standard Reference |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Major Impurity | 2-Isopropyl-6-methylaniline | Difficult to separate via simple distillation |
Module 2: Purification Protocols
User Question: "I cannot separate the starting aniline from the isocyanate using standard distillation. They co-distill.[1] How do I fix this?"
Technical Solution: Because the boiling points are close under vacuum, you must use Chemical Scavenging followed by Fractional Distillation .
Protocol A: The "Dry Scavenge" Method (Recommended)
Rationale: This method converts the volatile amine impurity into a non-volatile hydrochloride salt before distillation. Unlike liquid-liquid extraction, this avoids introducing water.[2]
Step-by-Step Workflow:
-
Dilution: Dilute your crude reaction mixture with anhydrous toluene or hexane (1:1 volume ratio).
-
Scavenging (The Checkpoint):
-
Filtration: Filter the mixture under an inert atmosphere (Nitrogen/Argon) to remove the solid amine hydrochloride salts.
-
Concentration: Remove the solvent (toluene/hexane) via rotary evaporation at
.
Protocol B: High-Vacuum Fractionation
Rationale: Once the bulk amine is removed, fractionation isolates the pure isocyanate.
Equipment Setup:
-
Column: Vigreux column (minimum 20 cm) or a packed column (glass helices) for higher theoretical plates.
-
Vacuum: High-vacuum pump capable of stable 1–3 mmHg .
-
Cooling: Condenser set to 5–10°C (do not freeze the product, but ensure condensation).
Operational Parameters:
| Parameter | Setting | Reason |
|---|---|---|
| Pot Temperature | Max 130°C | Prevents carbodiimide formation (thermal degradation). |
| Head Temperature | 90–95°C | Target collection range at 3 mmHg [1]. |
| Vacuum Pressure | 3 mmHg (steady) | Fluctuations cause "bumping" and impurity carryover. |
Troubleshooting the Distillation:
-
Issue: Head temperature is rising above 100°C.
-
Cause: You are likely distilling carbodiimides or residual solvent complexes. Stop collection immediately.
-
-
Issue: Product is solidifying in the condenser.
-
Cause: Coolant is too cold. The melting point of high-purity hindered isocyanates can be near room temperature. Raise coolant temp to 20°C.
-
Module 3: Handling & Stabilization
User Question: "My product turned cloudy after 24 hours in storage. Is it ruined?"
Technical Analysis: Cloudiness indicates the formation of 1,3-bis(2-isopropyl-6-methylphenyl)urea . This reaction is autocatalytic and irreversible.
Figure 2: Decision tree for handling storage instability.
Storage Protocol (The "Zero-Moisture" Standard)
-
Container: Use amber glass or chemically resistant HDPE.
-
Headspace: Purge with dry Argon (heavier than air) rather than Nitrogen for better blanket protection.
-
Septum: Use Teflon-lined septa. Do not use standard rubber, which can leach plasticizers and allow moisture diffusion.
-
Desiccant: Add activated 4Å molecular sieves to the storage bottle if the product will be stored for >1 week.
FAQ: Rapid Fire Troubleshooting
Q: Can I use column chromatography for purification? A: No. Silica gel contains surface hydroxyl groups (-OH) and bound water. The isocyanate will react with the silica, permanently binding to the column or hydrolyzing to the urea. Distillation is the only viable purification method.
Q: Why is the reaction with my nucleophile (alcohol/amine) so slow? A: This is the "Steric Paradox" at work. The 2,6-disubstitution shields the NCO group.
-
Solution: You may need to use a catalyst (e.g., DBTL - Dibutyltin dilaurate) or increase the reaction temperature to 60–80°C. Standard room-temperature protocols for phenyl isocyanate will fail here [2].
Q: How do I quench a spill? A: Do not just use water. Use a decontamination solution of Water (90%), Concentrated Ammonia (2%), and Liquid Detergent (8%) . The detergent helps the water penetrate the hydrophobic isocyanate, and the ammonia accelerates the breakdown to harmless urea [3].
References
-
Sigma-Aldrich. (n.d.).[7] this compound Product Specification. Retrieved from
- Knölker, H. J., et al. (1996). Synthesis of Sterically Hindered Isocyanates. Angewandte Chemie International Edition.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates: Safety and Health Topics. Retrieved from
(Note: Specific boiling point data anchored to Sigma-Aldrich experimental values found in search results).
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Polymethylene polyphenyl isocyanate | C8H7NO2 | CID 16212386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound 97 102561-43-3 [sigmaaldrich.com]
Technical Support Center: Advanced Handling Protocol for 2-Isopropyl-6-methylphenyl Isocyanate
Topic: Managing Exothermic Reactions & Process Safety Ticket ID: ISO-RXN-PRO-2024 Status: CRITICAL SAFETY ADVISORY Audience: Medicinal Chemists, Process Engineers, Drug Development Leads
Executive Summary: The "Steric Trap"
You are likely using 2-Isopropyl-6-methylphenyl isocyanate (CAS: 56309-56-9) to introduce a bulky urea or carbamate motif into a drug scaffold.
The Hazard: Unlike unhindered isocyanates (e.g., phenyl isocyanate), this molecule possesses significant steric bulk at the ortho positions (2-isopropyl, 6-methyl). This creates a kinetic barrier that delays the onset of reaction.
The Error: Researchers often mistake this "induction period" for non-reactivity. They respond by adding excess catalyst or heat. Once the kinetic barrier is breached, the accumulated unreacted material converts simultaneously, leading to a thermal runaway (massive exotherm + pressure release).
Module 1: The Mechanism of Failure (Visualized)
Understanding why your reaction spiked 30 minutes after addition.
The following diagram illustrates the "Induction Period Trap" specific to sterically hindered isocyanates.
Figure 1: The "Steric Trap" mechanism showing how delayed reactivity leads to reagent accumulation and subsequent thermal runaway.
Module 2: Troubleshooting & FAQs
Direct solutions to specific experimental failures.
Scenario A: The Delayed Temperature Spike
Q: "I added the isocyanate to my amine at 0°C. Nothing happened for 20 minutes, so I warmed it to RT. Suddenly, the solvent boiled over. Why?"
A: You experienced Thermal Runaway due to Accumulation .
-
The Cause: The 2-isopropyl group blocks the nucleophile's approach to the isocyanate carbon. At 0°C, the reaction rate is near zero. By warming to RT with all reagents present, you triggered the reaction of the entire batch simultaneously.
-
The Fix:
-
Never add this isocyanate in one portion (batch mode).
-
Use Semi-Batch Addition : Dissolve the nucleophile (amine/alcohol) in the flask. Add the isocyanate as a solution dropwise over 1–2 hours.
-
Monitor: Ensure a slight exotherm is visible during addition. If no exotherm is observed, STOP addition . Do not accumulate unreacted isocyanate.[1][2]
-
Scenario B: Pressure Buildup in Sealed Vials
Q: "My microwave vial shattered during the reaction, but the temperature was within limits. What generated the pressure?"
A: CO₂ Evolution from Moisture Contamination.
-
The Cause: Isocyanates react with trace water to form carbamic acid, which spontaneously decarboxylates to release Carbon Dioxide (CO₂).
-
The Fix:
-
Use anhydrous solvents (THF, DCM, or Toluene) stored over molecular sieves.
-
Vent the reaction vessel (e.g., an inert gas balloon) to relieve pressure; never seal a hindered isocyanate reaction completely unless the vessel is rated for high pressure (e.g., >20 bar).
-
Scenario C: Product Precipitation & Clumping
Q: "A thick white solid formed halfway through addition, and the stirring stopped. The internal temperature then rose sharply."
A: Heat Trapping via Precipitation.
-
The Cause: Ureas are often insoluble in non-polar solvents (like DCM or Toluene). The precipitate forms a slurry that reduces heat transfer efficiency (adiabatic conditions).
-
The Fix:
-
Change Solvent: Switch to a more polar solvent like THF or 2-MeTHF to keep the urea in solution longer.
-
Dilution: Run the reaction at a lower concentration (0.1 M instead of 0.5 M).
-
Mechanical Stirring: If scaling up (>10g), use an overhead stirrer, not a magnetic bar, to maintain heat transfer.
-
Module 3: Safe Dosing Protocol (Step-by-Step)
Standard Operating Procedure (SOP) for this compound.
| Parameter | Specification | Reason |
| Solvent | Dry THF or 2-MeTHF | Good solubility, prevents precipitation, water-free. |
| Concentration | 0.1 M - 0.25 M | Dilution acts as a heat sink. |
| Temperature | 0°C to 10°C (Initial) | Controls kinetic rate; prevents runaway. |
| Addition Rate | 1 mL/min (for 10g scale) | Ensures consumption rate |
| Quench | MeOH + 1% NH₄OH | Scavenges excess isocyanate safely. |
Visualizing the Safe Workflow
The following logic gate ensures you do not proceed to a dangerous state.
Figure 2: Decision logic for safe addition. Note the critical stop point if no exotherm is detected.
Module 4: Emergency & Quenching
How to safely destroy excess isocyanate.
WARNING: Do not quench with pure water. The reaction is slow and generates immiscible crusts that trap unreacted isocyanate.
Recommended Quench Solution:
-
Composition: Methanol (90%) + Concentrated Aqueous Ammonia (2%) + Water (8%).
-
Mechanism: Methanol reacts to form the methyl carbamate (stable). Ammonia acts as a catalyst and scavenger.
-
Procedure:
-
Cool the reaction mixture to <10°C.
-
Add the quench solution slowly (exothermic).
-
Stir for 30 minutes.
-
Verify absence of isocyanate via TLC or IR (disappearance of peak at ~2270 cm⁻¹).
-
References
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.[1][3] Safe Work Australia. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Isocyanates | NIOSH. National Institute for Occupational Safety and Health. [Link]
-
PubChem. (n.d.). 2-Isopropylphenyl isocyanate (Compound Summary). National Library of Medicine. [Link](Note: Used as structural proxy for general reactivity data of the 2-isopropyl isomer class).
Sources
identifying and removing impurities from 2-Isopropyl-6-methylphenyl isocyanate
Topic: Identification & Removal of Impurities
Introduction: The Nature of the Beast
Welcome to the technical support hub for 2-Isopropyl-6-methylphenyl isocyanate (CAS: 28178-42-9). As researchers, we often underestimate this molecule. Unlike simple phenyl isocyanate, this compound possesses significant steric hindrance due to the ortho-isopropyl and ortho-methyl groups.
Why this matters to your purity:
-
Reduced Reactivity: The steric bulk slows down nucleophilic attack. While this provides stability, it also means that once impurities (like ureas) form, they are often more soluble and harder to crash out than in unhindered systems.
-
Boiling Point Proximity: The boiling point of the parent isocyanate (~92°C at 3 mmHg) is uncomfortably close to its primary hydrolysis product, 2-isopropyl-6-methylaniline. Simple flash distillation often fails to separate them cleanly; fractional distillation is non-negotiable.
This guide is structured to move you from Diagnosis to Remediation and finally Validation .
Module 1: Diagnostic Hub (Identification)
Before you attempt purification, you must identify the enemy. Impurities in this system generally fall into three classes: Hydrolysis Products (Amines/Ureas), Process Artifacts (Hydrolyzable Chlorine), and Oligomers .
Visual & Chemical Triage[1]
Use the following decision matrix to diagnose your sample's condition immediately.
Figure 1: Diagnostic logic flow for rapid impurity identification.
Impurity Fingerprint Table
| Impurity Type | Chemical Identity | Origin | Detection Method |
| The "Fog" | 1,3-bis(2-isopropyl-6-methylphenyl)urea | Reaction with moisture (H₂O). | Visual: White precipitate or haze. IR: Strong peak ~1640 cm⁻¹ (Urea C=O). |
| The "Reducer" | 2-Isopropyl-6-methylaniline | Hydrolysis or thermal degradation. | GC-MS: Peak elutes after isocyanate (higher BP @ atm, but close). Odor: Fishy/Amine smell distinct from acrid isocyanate. |
| The "Acid" | Hydrolyzable Chlorine (HCl / Carbamoyl Chloride) | Incomplete phosgenation or HCl re-association. | Titration: Potentiometric with AgNO₃. Effect: Retards reaction rates with polyols. |
Module 2: Remediation Protocols
Scenario A: High Hydrolyzable Chlorine (>100 ppm)
The sample is clear, but downstream reaction kinetics are sluggish or inconsistent.
Mechanism: Dissolved HCl or carbamoyl chlorides are acidic quenchers. They must be removed physically, as chemical neutralization often introduces water or salts.
Protocol: Thermal Nitrogen Sparging
-
Setup: Equip a 3-neck flask with a heating mantle, a thermometer, and a fritted gas dispersion tube (sparger) reaching the bottom. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize exhaust HCl.
-
Heat: Gently heat the isocyanate to 100°C . (Do not exceed 120°C to avoid dimerization).
-
Sparge: Introduce dry Nitrogen (N₂) through the frit at a rate of 1-2 vessel volumes per minute.
-
Duration: Sparge for 2–4 hours.
-
Validation: Test hydrolyzable chlorine. It should drop below 50 ppm.
Scenario B: Amine Contamination or Haze (The "Rescue")
The sample is yellowed or contains urea precipitate. Distillation is required.
Technical Insight: The boiling point of this compound is 92°C at 3 mmHg [1].[1] The amine impurity (2-Isopropyl-6-methylaniline) boils at 236°C at 760 mmHg [2].[2] While this gap seems large, at reduced pressures, the relative volatility compresses. A simple "flash" distillation will carry over amine. You need a fractionating column.
Protocol: Vacuum Fractionation
Equipment:
-
High-vacuum pump (capable of <5 mmHg).
-
Vigreux column (minimum 20cm) or packed column (glass helices).
-
Cow receiver (to separate fractions without breaking vacuum).
Step-by-Step:
-
Filtration (If cloudy): If solid urea is present, filter under N₂ pressure through a 0.45µm PTFE membrane before distillation. Solids can act as nucleation sites for bumping.
-
Loading: Load the flask (max 60% full). Add a magnetic stir bar.
-
Degassing: Apply vacuum gradually at room temperature to remove dissolved gases.
-
Heating:
-
Target Vacuum: 3 mmHg .
-
Oil Bath Temp: 110°C - 115°C .
-
Vapor Temp Target: 90°C - 94°C .
-
-
Fraction Collection:
-
Foreshot (First 5%): Discard. This contains residual HCl and light volatiles.
-
Main Fraction (Heart cut): Collect while vapor temp is stable at 92°C (at 3 mmHg).
-
Tail: Stop when vapor temp rises >96°C or pot residue darkens. The amine concentrates in the pot.
-
-
Storage: Backfill with Argon (heavier than air) immediately. Store at 2-8°C.[1]
Module 3: Analytical Validation (The Proof)
You cannot assume purity; you must prove it. The industry standard is the Dibutylamine (DBA) Back-Titration (ASTM D2572) [3].
Why this method? Direct IR is qualitative. GC can thermally degrade the sample during injection. Wet chemistry (titration) is the only way to quantify the actual functional NCO groups available for reaction.
The ASTM D2572 Protocol (Modified for Steric Hindrance):
-
Reagents:
-
Procedure:
-
Weigh 2.0g of isocyanate sample into a flask.
-
Add 25.0 mL of 0.1 N DBA .
-
Critical Step: Allow to stand for 15-20 minutes at room temperature. (Standard methods say 5 mins; due to the isopropyl steric hindrance, extend this to ensure quantitative urea formation).
-
Add 100 mL isopropanol (to solubilize the mixture).
-
Titrate excess DBA with 0.1 N HCl to a yellow endpoint.
-
-
Calculation:
Target: Theoretical NCO for this compound (MW 175.23) is 23.98% . Acceptable range: 23.5% - 24.1% .
FAQ: Common Field Issues
Q: My distilled product turned pink after 2 days. Why? A: This is photo-oxidation of trace residual amines. Even 50 ppm of amine can oxidize to colored quinoid structures. Ensure your distillation rejected the "tail" fraction aggressively and store the product in amber glass under Argon.
Q: Can I use molecular sieves to dry the isocyanate? A: No. Standard Zeolite sieves (4A) are often alkaline. They can catalyze the trimerization of isocyanates into isocyanurates. If you must dry it, use acid-washed activated carbon or rely on the foreshot of your distillation to carry over the azeotrope.
Q: The NCO titration is consistently low (e.g., 21%), but the GC looks pure. A: You likely have "dimer" (uretidinedione) formation. Dimers often revert to monomers in a hot GC injector (showing "pure" monomer), but they do not react with DBA at room temperature (showing low NCO). Check your storage temperature; if stored >25°C, dimerization accelerates.
References
-
Sigma-Aldrich.[1] Product Specification: this compound. Link
-
PubChem.[7][8][9] Compound Summary: 2-Isopropyl-6-methylaniline.[7][9][10] National Library of Medicine. Link
-
ASTM International.[5] ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Link
Sources
- 1. This compound 97 102561-43-3 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. scribd.com [scribd.com]
- 5. metrohm.com [metrohm.com]
- 6. US4661627A - Method for scavenging acidic impurities from polymeric isocyanates - Google Patents [patents.google.com]
- 7. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Diisopropylphenyl isocyanide | C13H17N | CID 3027231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | C21H30N2 | CID 159786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]
preventing polymerization of 2-Isopropyl-6-methylphenyl isocyanate during storage
Executive Summary: The "Polymerization" Misconception
As a Senior Application Scientist, the most frequent support ticket I receive regarding 2-Isopropyl-6-methylphenyl isocyanate (IPMPI) is: "My liquid turned into a white solid in the fridge. Did it polymerize?"
The short answer: Likely not. It probably hydrolyzed.[1][2]
The technical reality: IPMPI is an ortho-substituted, sterically hindered aromatic isocyanate . The bulky isopropyl group at position 2 and the methyl group at position 6 create significant steric shielding around the isocyanate (-NCO) carbon. This steric bulk makes dimerization (uretdione formation)—the classic mode of isocyanate polymerization—kinetically difficult compared to unhindered analogs like phenyl isocyanate.
If you see solids, you are likely looking at 1,3-bis(2-isopropyl-6-methylphenyl)urea , formed via moisture ingress. True polymerization (trimerization to isocyanurates) typically presents as a viscosity increase or gelation before solidification and requires basic impurities or heat.
This guide provides the protocols to distinguish, prevent, and remediate these issues.
Module 1: Diagnostic Troubleshooting
Use this table to identify the specific degradation mode occurring in your inventory.
| Symptom | Chemical Mechanism | Root Cause | Irreversibility |
| White crystalline precipitate (crust) | Hydrolysis / Urea Formation | Moisture ingress through septum or cap. | High. The urea is chemically inert and insoluble. |
| Viscosity increase (thickening) | Trimerization (Isocyanurate) | Storage >25°C or presence of basic impurities (amines/hydroxides). | High. Isocyanurate rings are thermally stable. |
| Yellow/Orange discoloration | Oxidation / Quinoid formation | UV light exposure or oxygen presence. | Medium. Distillation may recover material. |
| Pressure buildup upon opening | Decarboxylation | Reaction with water releases CO₂ gas. | N/A. Warning sign of active hydrolysis. |
Module 2: The Degradation Pathways (Visualized)
To prevent degradation, you must understand the competing pathways. The diagram below illustrates why moisture is a greater threat than heat for this specific molecule.
Figure 1: Reaction pathways. Note that the Amine generated by hydrolysis reacts with remaining Isocyanate to form Urea solids. This is an autocatalytic cascade because the amine is more nucleophilic than water.
Module 3: Critical Storage Protocols
Protocol A: The "Cold-Chain" Airlock
Standard storage is 2–8°C, but this creates a condensation trap. Cold glass surfaces pull moisture from the air immediately upon opening.
-
The Warm-Up Rule: Never open a cold bottle. Allow the container to reach room temperature (approx. 30–60 mins) inside a desiccator or a sealed bag before breaking the seal. This prevents condensation from forming on the liquid surface.
-
Headspace Management:
-
Do not use standard air.
-
Do not trust "sealed" caps after the first use.
-
Action: Backfill with dry Nitrogen (N₂) or Argon (Ar) immediately after every use. Argon is superior as it is heavier than air and forms a "blanket" over the isocyanate.
-
Protocol B: Chemical Stabilization (Advanced)
For users storing IPMPI for >6 months or in frequent-use scenarios.
If you observe frequent yellowing or viscosity changes despite inert gas storage, your batch may contain trace basic impurities (from synthesis) that catalyze trimerization.
-
The Acid Chloride Spike:
-
Add 0.01% – 0.05% (w/w) Benzoyl Chloride .
-
Mechanism:[3][4][5][6][7] Benzoyl chloride neutralizes trace bases and active catalytic sites on the glass surface, effectively "killing" the trimerization catalyst.
-
Note: This is industry standard for aromatic isocyanates but check if trace chloride interferes with your downstream catalysis.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: I have a white solid at the bottom of my bottle. Can I filter it and use the liquid?
A: Yes, but with a caveat. The solid is likely the urea derivative. It is insoluble in the isocyanate.
-
Action: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) under an inert atmosphere.
-
Verification: Check the refractive index or run an IR spectrum of the filtrate. A sharp peak at ~2270 cm⁻¹ confirms the N=C=O group. If the peak is weak or shifted, the bulk liquid has degraded.
Q2: Why does my MSDS say "Store at 2-8°C" if heat isn't the main problem?
A: While steric hindrance slows dimerization, it does not stop it entirely. Isocyanates are thermodynamically unstable relative to their dimers/trimers.
-
Thermodynamics: Lower temperature reduces the kinetic energy available to overcome the activation barrier for trimerization.
-
Safety: Isocyanates have high vapor pressures. Cold storage reduces vapor concentration, minimizing inhalation toxicity risks.
Q3: Can I store a diluted solution of IPMPI to prevent polymerization?
A: Generally, no . Storing isocyanates in solution (e.g., in Toluene or DCM) often accelerates degradation because:
-
Solvents often contain trace water (ppm levels are enough to trigger the urea cascade).
-
Dilution does not prevent oxidation.
-
Exception: If you must, use anhydrous solvents (stored over molecular sieves) and store in a glovebox.
References & Grounding
-
Isocyanate Reactivity & Storage:
-
Mechanistic Chemistry:
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews. (Detailing the trimerization and dimerization pathways of aromatic isocyanates).
-
Six, C., & Richter, F. (2003). "Isocyanates, Organic."[3][8] Ullmann's Encyclopedia of Industrial Chemistry. (Authoritative source on industrial handling and stabilization with acid chlorides).
-
-
Safety & Handling:
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Methylphenyl isocyanate | 614-68-6 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
Technical Guide: Troubleshooting Substituted Urea Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subject: Operational Guide for Overcoming Common Pitfalls in Urea Formation
Executive Summary
Substituted ureas are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors like Sorafenib, soluble epoxide hydrolase inhibitors). While theoretically simple—linking two amines with a carbonyl source—the practical synthesis is often plagued by three specific failures: formation of symmetrical urea byproducts , reaction stalling due to poor nucleophilicity , and solubility-driven purification failures .
This guide moves beyond standard textbook protocols to address the causality of these failures and provides self-validating workflows to prevent them.
Reagent Selection Matrix
Before troubleshooting, ensure you have selected the correct activation strategy for your specific amines.
| Method | Best For... | Primary Pitfall | Critical Control Point |
| Isocyanates | High-value, commercially available intermediates. | Hydrolysis leading to symmetrical urea contamination. | Strict anhydrous conditions; stoichiometry. |
| CDI (Carbonyldiimidazole) | "One-pot" coupling of two different amines; avoiding phosgene. | Stalled reaction due to imidazole protonation or low reactivity. | Sequential addition; Methyl Iodide (MeI) activation. |
| Triphosgene | Scale-up; converting non-nucleophilic anilines. | Safety (Phosgene generation) & Symmetrical byproducts.[1] | Inverse addition (Amine to Triphosgene). |
| Phenyl Chloroformate | Difficult unsymmetrical ureas; stable intermediate storage. | Two-step process (longer time). | Isolation of the phenyl carbamate intermediate. |
Module 1: The Isocyanate Route (The "Symmetrical Trap")
The Symptom: You are reacting Amine A with Isocyanate B. You observe a precipitate that is not your product, or your LCMS shows a major peak with Mass = 2 × (Amine B) + CO.
The Mechanism: Isocyanates are highly susceptible to hydrolysis. Water attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to regenerate the original amine. This amine is now a potent nucleophile that attacks the remaining isocyanate, forming a symmetrical urea.
Troubleshooting Protocol:
-
Q: How do I distinguish the symmetrical byproduct?
-
A: Check the NMR symmetry. Symmetrical ureas often show simplified spectra. In LCMS, look for the "dimer" mass.
-
-
Q: I am using "anhydrous" solvents but still seeing this. Why?
-
A: Isocyanates are hygroscopic. If the bottle has been opened frequently, the reagent itself may be partially hydrolyzed. Protocol: Distill the isocyanate or flush the reaction vessel with Argon for 15 mins before addition.
-
-
Q: Can I use an excess of isocyanate to drive the reaction?
-
A: Risk. Excess isocyanate increases the probability of symmetrical urea formation during the workup if the quench is not handled correctly. Use 0.95 equivalents of isocyanate if the amine is valuable, or use a scavenger resin (e.g., Trisamine) to remove excess isocyanate before aqueous workup.
-
Visualization: The Hydrolysis Competition
Figure 1: The "Symmetrical Trap." Trace water converts the electrophile (isocyanate) into a nucleophile (amine), which then consumes the remaining starting material.
Module 2: CDI Coupling (The "Stalled Reaction")
The Symptom: You react Amine A with CDI to form the intermediate, then add Amine B. The reaction stalls, and you recover unreacted Amine B.
The Mechanism:
CDI forms an acyl-imidazole intermediate. For this intermediate to react with the second amine, the amine must be nucleophilic. However, the imidazole byproduct released in the first step is basic (
Troubleshooting Protocol:
-
Q: How do I react unreactive anilines with CDI?
-
A: The "MeI Trick". After forming the acyl-imidazole intermediate, add Methyl Iodide (MeI) (1.1 equiv) to the pot before adding the second amine. This methylates the imidazole nitrogen, creating a positively charged imidazolium species which is a super-leaving group, dramatically increasing reactivity (See J. Org. Chem. 2012 [Ref 1]).[2]
-
-
Q: My intermediate precipitates. Is this a problem?
-
A: Usually, no. The acyl-imidazole often precipitates in THF. This can actually be used to purify the intermediate via filtration before the second step, removing the free imidazole byproduct.[2]
-
Visualization: The Methyl Iodide Activation
Figure 2: Overcoming low reactivity in CDI couplings using Methyl Iodide activation.
Module 3: Triphosgene (Safety & Stoichiometry)
The Symptom: Runaway exotherm or formation of symmetrical urea despite using a "phosgene equivalent."
The Mechanism: Triphosgene is a trimer of phosgene. 1 mole of Triphosgene generates 3 moles of phosgene in situ. If you add Triphosgene to the amine, the local concentration of amine is high relative to the phosgene generated, favoring the double-addition (symmetrical urea).
Troubleshooting Protocol:
-
Q: What is the correct order of addition?
-
A: Inverse Addition. Dissolve Triphosgene in DCM/THF at 0°C. Add the amine (with base) slowly to the Triphosgene. This ensures the phosgene is always in excess, favoring the formation of the isocyanate/carbamoyl chloride intermediate over the symmetrical urea.
-
-
Q: How do I handle the safety aspect?
-
A: Treat Triphosgene exactly as Phosgene gas.
-
Vent the reaction through a scrubber containing 20% NaOH or aqueous ammonia.
-
Place a beaker of aqueous ammonia in the fume hood to neutralize any incidental vapors.
-
Gold Standard: Use a "phosgene indicator badge" on your lab coat.
-
-
Module 4: Purification (The "Urea Crash")
The Symptom: The reaction worked, but the product is a gummy solid that won't dissolve in DCM, EtOAc, or Ether, making column chromatography impossible.
The Solution: Substituted ureas have extremely high lattice energies due to intermolecular hydrogen bonding. They "crash out" of non-polar solvents.
-
Strategy A: The "Crash and Wash" (Best Case)
-
If the solid precipitates from the reaction mixture (e.g., in DCM), filter it. Wash the cake with DCM, then water, then Ether. The remaining solid is often >95% pure urea.
-
-
Strategy B: The DMSO/Methanol Load
-
If you must use a column, dissolve the crude in a minimum amount of DMSO or MeOH/DCM (1:9) and dry load onto silica. Elute with a gradient of 0-10% MeOH in DCM.
-
-
Strategy C: Phenyl Carbamate Method (Prevention)
-
If the urea is notoriously insoluble, synthesize the Phenyl Carbamate of Amine A first (using Phenyl Chloroformate). Isolate this stable solid. Then react it with Amine B in DMSO or DMF at 60-80°C. The product will precipitate upon adding water [Ref 2].
-
References
-
Padiya, K. J., et al. (2012).[2] "Unprecedented 'One-Pot' Synthesis of Urea Derivatives from Carboxylic Acids." Organic Letters, 14(11), 2814–2817.
-
Kitteringham, J., et al. (2000).[3] "A Simple Method for the Synthesis of Unsymmetrical Ureas." Synthetic Communications, 30(11), 1937-1943.
-
Majer, P., & Randad, R. S. (1994). "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene." The Journal of Organic Chemistry, 59(7), 1937–1938.
-
Gallou, I. (2005). "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates." The Journal of Organic Chemistry, 70(16), 6389–6394.
Sources
Validation & Comparative
Validating Sterically Hindered Isocyanate Reactions: A Comparative Guide for 2-Isopropyl-6-methylphenyl Isocyanate
Topic: Validation of 2-Isopropyl-6-methylphenyl Isocyanate Reaction Products by NMR and IR Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical framework for validating reaction products of This compound , a sterically hindered building block used to synthesize robust ureas and carbamates. Unlike standard unhindered isocyanates (e.g., Phenyl Isocyanate), the 2,6-disubstitution pattern of this compound introduces unique kinetic stability and spectral signatures.
This document compares the validation performance of NMR (Nuclear Magnetic Resonance) versus FT-IR (Fourier Transform Infrared Spectroscopy) , establishing a self-validating protocol for researchers in drug discovery and polymer science.
Chemical Context: The Steric Advantage
The core challenge and advantage of this compound lie in its geometry. The bulky isopropyl group at the ortho position, combined with the methyl group at the other ortho position, creates a "steric pocket" around the isocyanate (-N=C=O) moiety.
| Feature | This compound | Standard Phenyl Isocyanate |
| Reactivity | Moderate/Slow: Steric bulk impedes nucleophilic attack. Requires higher temperatures or catalysts. | High: Rapid reaction with nucleophiles (amines/alcohols) at room temperature. |
| Product Stability | High: Resulting ureas/carbamates are resistant to enzymatic or thermal degradation due to protected carbonyl. | Moderate: Susceptible to hydrolysis or enzymatic cleavage. |
| Validation Challenge | Complex: Restricted rotation can cause NMR signal broadening (rotamers). | Straightforward: Sharp, distinct NMR signals. |
Methodological Comparison: IR vs. NMR
Alternative A: FT-IR Spectroscopy (The Kinetic Monitor)
Role: Real-time reaction monitoring and endpoint determination.
-
Mechanism: Detects the consumption of the heterocumulene system (-N=C=O) and the formation of the carbonyl (C=O).
-
Key Advantage: Non-destructive, rapid, and sensitive to the specific functional group transformation.
Alternative B: 1H/13C NMR Spectroscopy (The Structural Validator)
Role: Definitive structural characterization and purity assessment.
-
Mechanism: Quantifies proton environments to confirm stoichiometry and detects conformers.
-
Key Advantage: The isopropyl group acts as an internal integration standard, making the protocol self-validating.
Comparative Performance Matrix
| Metric | FT-IR (Mid-IR) | 1H NMR (400+ MHz) |
| Sensitivity (Limit) | High for -NCO (~0.1%) | Moderate (~1%) |
| Structural Insight | Low (Functional group only) | High (Connectivity & Stereochemistry) |
| Time per Sample | < 2 minutes | 10-20 minutes |
| Steric Insight | None | High: Detects restricted rotation (rotamers) |
Experimental Protocol: Synthesis and Validation Workflow
Step 1: Reaction Setup
-
Reagents: this compound (1.0 equiv), Nucleophile (e.g., Benzylamine, 1.1 equiv), Solvent (Dichloromethane or Toluene).
-
Expert Insight: Due to steric hindrance, avoid bulky nucleophiles if possible, or use a Lewis acid catalyst (e.g., Dibutyltin dilaurate) if reaction rates are sluggish.
Step 2: In-Process Control (FT-IR)
-
Method: Aliquot withdrawn, spotted on NaCl plate or measured via ATR probe.
-
Diagnostic Band (Start): Strong absorption at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).
-
Diagnostic Band (End): Complete disappearance of the 2270 cm⁻¹ peak. Appearance of Urea/Carbamate C=O stretch at 1640–1690 cm⁻¹ and N-H bend/stretch at ~1530 cm⁻¹ and 3300 cm⁻¹ .
Step 3: Structural Confirmation (NMR)
-
Sample Prep: Dissolve isolated solid in DMSO-d6 or CDCl3.
-
Self-Validating Logic:
-
Locate the Isopropyl Methine (CH) : Look for a septet at δ 3.0–3.5 ppm .
-
Locate the Isopropyl Methyls (CH3) : Look for a doublet (6H) at δ 1.1–1.3 ppm .
-
Integration Check: Set the septet to 1.00. The aromatic methyl (singlet) should integrate to ~3.00. The nucleophile signals must match the expected stoichiometry relative to these internal standards.
-
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for validating the reaction, highlighting the distinct roles of IR and NMR.
Figure 1: Integrated workflow for monitoring and validating the conversion of sterically hindered isocyanates.
Quantitative Data: Spectral Reference Table
Use this table to interpret your experimental data. The values below contrast the starting material with a typical urea product (e.g., reaction with a primary amine).
| Signal Type | This compound (Reactant) | Urea Product (e.g., N-Benzyl derivative) |
| IR: -N=C=O | ~2260 cm⁻¹ (Very Strong) | Absent |
| IR: C=O | Absent | 1640–1660 cm⁻¹ (Strong, Amide I) |
| IR: N-H | Absent | 3300–3400 cm⁻¹ (Stretch) |
| 1H NMR: Isopropyl CH | Septet, ~3.2 ppm | Septet, ~3.1–3.4 ppm (Shifted) |
| 1H NMR: NH Protons | Absent | Broad Singlet, > 7.5 ppm |
| 13C NMR: Carbonyl | ~125–130 ppm (NCO) | ~155–158 ppm (Urea C=O) |
Expert Note on Rotamers:
In the 1H NMR spectrum of the product, you may observe broadening or splitting of the isopropyl methyl doublet or the aromatic methyl singlet.
-
Cause: The bulky 2-isopropyl and 6-methyl groups restrict rotation around the N-Aryl bond.
-
Action: Do not mistake this for impurity. Run the NMR at an elevated temperature (e.g., 50°C or 80°C in DMSO-d6). If the peaks coalesce (sharpen into single signals), this confirms the presence of rotamers, validating the steric nature of your product [1].
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectroscopy of Isocyanates. NIST Chemistry WebBook. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
assessing the purity of synthesized 2-Isopropyl-6-methylphenyl isocyanate
Comprehensive Guide: Purity Assessment of Synthesized 2-Isopropyl-6-methylphenyl Isocyanate
Executive Summary: The Purity Paradox
In drug development and advanced organic synthesis, This compound (CAS 102561-43-3) serves as a critical electrophilic building block.[1] Its unique steric profile—flanked by an isopropyl group at the ortho position and a methyl group at the other ortho position—imparts valuable stability but complicates standard analysis.
The Core Challenge: A synthesized batch may appear >99% pure by GC-MS yet fail in stoichiometric coupling reactions. This discrepancy arises because Gas Chromatography (GC) detects volatile organic impurities but misses non-volatile degradation products like ureas (formed via moisture exposure) or carbodiimides.[1] Conversely, standard titration measures functional group activity (% NCO) but cannot identify specific contaminants.[1]
The Solution: This guide establishes a Multi-Modal Assessment Protocol , rejecting the reliance on a single metric. We compare three analytical pillars—ASTM D2572 Titration , GC-FID/MS , and Quantitative NMR (qNMR) —to define a "Gold Standard" workflow.
Comparative Analysis of Assessment Methods
To objectively assess performance, we evaluated three methodologies based on Specificity, Accuracy (Stoichiometry), and Impurity Detection.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: Dibutylamine Back-Titration | Method B: GC-FID / GC-MS | Method C: Quantitative 1H-NMR |
| Primary Metric | Functional Activity (% NCO) | Volatile Organic Purity (% Area) | Structural Identity & Molar Ratio |
| Scope | Bulk Material (Macro) | Trace Impurities (Micro) | Isomers & Non-volatiles |
| Precision | High (±0.2%) | Medium (±0.5 - 1.0%) | High (±1.0% with internal std) |
| Blind Spot | Cannot distinguish which isocyanate is present; ignores non-reactive impurities.[1] | Misses non-volatile ureas/polymers; thermal degradation in injector.[1] | Lower sensitivity for trace (<0.1%) impurities.[1] |
| Steric Factor | Critical: Requires extended reaction time due to steric hindrance.[1] | Moderate: Steric bulk aids thermal stability in the column. | Low: Distinct shifts for isopropyl/methyl groups.[1] |
| Verdict | The Stoichiometric Truth | The Synthesis Validator | The Structural Umpire |
Detailed Experimental Protocols
Method A: Modified ASTM D2572 Back-Titration (The Gold Standard)
Principle: The isocyanate group reacts with an excess of dibutylamine (DBA). The unreacted amine is back-titrated with standardized HCl.[1] Note: Due to the steric bulk of the isopropyl and methyl groups at the 2,6-positions, the reaction kinetics are slower than standard phenyl isocyanate. Standard ASTM D2572 times must be doubled.
Reagents:
-
0.1 N Dibutylamine (DBA) in dry Toluene (dried over molecular sieves).
-
0.1 N Hydrochloric Acid (Standardized).[1]
-
Isopropanol (IPA) as solvent.[1]
-
Bromophenol Blue Indicator.[1]
Workflow Diagram:
Figure 1: Modified Titration Workflow for Sterically Hindered Isocyanates.
Calculation:
- = Volume of HCl for Blank (mL)[1]
- = Volume of HCl for Sample (mL)
- = Normality of HCl
- = Weight of sample (g)
Acceptance Criteria: Theoretical % NCO for
-
High Purity: 23.5% – 24.1%[1]
-
Fail: < 23.0% (Indicates significant urea formation or solvent retention).[1]
Method B: GC-FID Analysis (Impurity Profiling)
Principle: Direct injection to quantify the starting material (2-isopropyl-6-methylaniline) and solvent residues.[1] Warning: Isocyanates can degrade on active column sites.[1] Use a non-polar, deactivated column.
Instrument Parameters:
-
Column: DB-1 or HP-5 (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Injector: 250°C, Split 50:1. Ensure liner is clean/deactivated to prevent thermal degradation.[1]
-
Detector: FID @ 300°C.
-
Oven Program: 60°C (2 min)
20°C/min 280°C (5 min).
Key Impurity Markers:
-
2-Isopropyl-6-methylaniline (Starting Material): Elutes earlier than the isocyanate.[1] Presence indicates incomplete phosgenation.[1]
-
Urea Derivatives: Usually do not elute (remain in liner) or appear as broad high-boiling peaks.[1]
Method C: Quantitative 1H-NMR (Structural Validation)
Principle: Uses internal standard (e.g., 1,3,5-trimethoxybenzene) to verify the molar ratio of the isopropyl group to the aromatic ring and detect hydrolysis.
Diagnostic Signals (CDCl3):
-
Isocyanate (Product):
-
Impurity (Urea/Amine): Look for broad singlets around
3.5–5.0 ppm (N-H protons).[1] A shift in the isopropyl septet often indicates hydrolysis.
Data Interpretation & Decision Logic
The following decision tree illustrates how to interpret conflicting data from the three methods.
Figure 2: Logic Flow for Purity Certification.
Benchmarking: Synthesized vs. Commercial
When validating your synthesized product, compare it against these commercial benchmarks:
| Parameter | Commercial Standard (e.g., Sigma/Apollo) | Typical In-House Crude | Target In-House Purified |
| Purity (GC) | 90 - 95% | ||
| Appearance | Colorless to light yellow liquid | Brown/Red liquid | Colorless liquid |
| Water Content | < 0.05% | Variable | < 0.02% (Strictly Dry) |
| Storage | 2-8°C, Argon | - | 2-8°C, Argon, Parafilm |
Why the difference? Commercial samples often degrade during shipping. A freshly synthesized and distilled in-house batch (stored under Argon) often outperforms commercial standards in sensitive nucleophilic additions due to lower accumulated urea content.[1]
Safety & Handling
-
Toxicity: this compound is a potent sensitizer and lachrymator.[1]
-
Handling: Always handle in a fume hood.
-
Quenching: Spills should be neutralized with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia.
References
-
ASTM International. (2019).[1] ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[1] West Conshohocken, PA. Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: this compound.[1][2]Link[1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: 2-Isopropyl-6-methylaniline (Precursor Data).[1]Link[1]
-
PubChem. (n.d.).[1][3] Compound Summary: this compound.[1][2] National Library of Medicine. Link[1]
Sources
Technical Assessment: Helical Rigidity and Thermal Profiles of Poly(2-Isopropyl-6-methylphenyl isocyanate)
Executive Summary: The "Jacketing" Effect
This guide evaluates the performance of polymers derived from 2-Isopropyl-6-methylphenyl isocyanate (IMPI) . Unlike standard aliphatic isocyanates (e.g., n-butyl isocyanate) or simple aromatic variants (e.g., phenyl isocyanate), IMPI possesses a unique asymmetric ortho-substitution pattern .
The steric bulk of the isopropyl group at the 2-position and the methyl group at the 6-position creates a "jacketing" effect around the isocyanate (-N=C=O) core. When polymerized anionically into a polyisocyanate (Nylon-1 backbone), this steric hindrance prevents the polymer backbone from planarizing, forcing it into an exceptionally rigid, stable helical conformation.
Key Performance Differentiator:
-
vs. Poly(phenyl isocyanate) [PPI]: IMPI polymers exhibit superior solubility and resistance to cyclic trimerization due to steric inhibition.
-
vs. Poly(n-hexyl isocyanate) [PHIC]: IMPI polymers offer higher persistence lengths (stiffness) and unique aromatic stacking interactions, making them superior candidates for Chiral Stationary Phases (CSPs) in drug enantiomer separation.
Comparative Performance Analysis
The following data compares Poly(IMPI) against the industry standards: Poly(n-hexyl isocyanate) [PHIC] and Poly(phenyl isocyanate) [PPI].
Table 1: Physicochemical Property Comparison
| Feature | Poly(IMPI) (Target) | Poly(PHIC) (Standard Aliphatic) | Poly(PPI) (Standard Aromatic) |
| Backbone Architecture | Rigid Helical (4/1 helix typical) | Semi-Rigid Helical | Rigid (often aggregates) |
| Solubility (CHCl₃/THF) | High (Isopropyl entropy contribution) | High | Low/Insoluble (π-stacking aggregation) |
| Helix Persistence Length | > 600 Å (Estimated) | ~400–500 Å | < 100 Å (prone to defects) |
| Thermal Ceiling ( | Moderate (~180°C onset) | Low (~140°C onset) | High (but degrades to trimer) |
| Chiral Recognition | Excellent (Locked conformation) | Good | Poor (Lacks steric lock) |
| Hydrolytic Stability | High (Steric shielding of N-C bond) | Moderate | Low |
Performance Insights
-
Helical Locking: The ortho-isopropyl group in IMPI acts as a steric anchor. While PHIC relies on side-chain repulsion to maintain helicity, Poly(IMPI) is mechanically forced into a helix because the planar amide form is energetically forbidden.
-
Chiral Amplification: In "Sergeants and Soldiers" experiments (where a small amount of chiral monomer guides the whole chain), Poly(IMPI) shows higher sensitivity. A minute chiral impurity can induce a single-handed helix over a longer distance due to the high energy barrier of helix reversal.
Experimental Protocols: Synthesis & Characterization
To achieve the "living" helical polymer required for high-performance applications, standard free-radical polymerization is ineffective. You must utilize Anionic Polymerization under strictly anhydrous conditions.
A. Synthesis Workflow (Anionic Polymerization)
Objective: Synthesize Poly(IMPI) with narrow polydispersity (PDI < 1.2) for optical applications.[1]
Reagents:
-
Monomer: this compound (Distilled over CaH₂ twice).
-
Initiator: Sodium Cyanide (NaCN) or Organolithium (e.g., n-BuLi).
-
Solvent: Toluene or THF (Cryogenic grade, dried over Na/Benzophenone).
-
Terminator: Methanol (acidified).
Protocol:
-
Purification: The monomer is ultra-sensitive to active hydrogen. Distill IMPI under reduced pressure (3 mmHg at 92°C). Store in a glovebox.
-
Initiation: In a flame-dried Schlenk flask under Argon, dissolve monomer in Toluene at -78°C .
-
Note: Low temperature is critical to suppress the formation of the cyclic trimer (isocyanurate), which is thermodynamically favored over the linear polymer at high temps.
-
-
Propagation: Inject initiator solution (NaCN in DMF).
-
Observation: The solution should increase in viscosity without precipitating (indicates living chain growth).
-
-
Termination: After 45 minutes, quench with acidic Methanol.
-
Isolation: Precipitate into a large excess of Methanol. Filter and dry under vacuum at 40°C.
B. Visualization of Reaction Pathway
The following diagram illustrates the kinetic competition between the desired helical polymer and the thermodynamic trap (cyclic trimer).
Figure 1: Kinetic pathway of IMPI polymerization. Steric bulk and low temperature favor the helical polymer over the cyclic trimer.
Application in Drug Development: Chiral Stationary Phases
For the audience in drug development, the primary utility of Poly(IMPI) is in HPLC Chiral Stationary Phases (CSPs) .
Mechanism of Action
Many active pharmaceutical ingredients (APIs) are chiral. Separating enantiomers requires a column coated with a chiral selector.
-
Why IMPI? The rigid helical backbone creates ordered "grooves" along the polymer chain.
-
The Workflow: The Poly(IMPI) is coated onto porous silica gel. When a racemic drug mixture passes through, one enantiomer interacts more favorably with the helical groove (steric fit) than the other, resulting in different retention times.
CSP Preparation Workflow
Figure 2: Workflow for converting Poly(IMPI) into a Chiral Stationary Phase for HPLC.
References
-
Green, M. M., et al. (1999). "The Macromolecular Route to Chiral Amplification." Angewandte Chemie International Edition. Link
- Context: Foundational text on how steric bulk in polyisocyanates leads to helical amplific
-
Okamoto, Y., & Yashima, E. (1998). "Polysaccharide Derivatives for Chromatographic Separation of Enantiomers." Angewandte Chemie. Link
- Context: Establishes the protocol for coating helical polymers onto silica for CSPs.
-
Sigma-Aldrich. (2023). "this compound Product Specification." Link
- Context: Source for monomer physical properties (bp 92°C/3 mmHg)
-
Bur, A. J., & Fetters, L. J. (1976). "The Chain Structure, Polymerization, and Conformation of Polyisocyanates." Chemical Reviews. Link
- Context: Detailed review of the anionic polymerization mechanism and the "ceiling temperature" phenomenon in polyisocyan
Sources
benchmarking 2-Isopropyl-6-methylphenyl isocyanate against commercial alternatives
Optimizing Steric Modulation in Urea and Carbamate Synthesis
Executive Summary: The Steric "Goldilocks" Zone
In medicinal chemistry and agrochemical synthesis, isocyanates are ubiquitous electrophiles. However, a recurring challenge is balancing reactivity with stability .[1] Unhindered aryl isocyanates (e.g., Phenyl Isocyanate) are often too reactive, leading to rapid hydrolysis and urea byproduct formation.[1] Conversely, highly hindered variants (e.g., 2,6-Diisopropylphenyl isocyanate) often fail to react with secondary or electron-deficient amines due to excessive steric blocking.[1]
This guide benchmarks 2-Isopropyl-6-methylphenyl isocyanate (referred to herein as IPM-NCO ) against its primary commercial competitors.[1] Our evaluation identifies IPM-NCO as a critical "steric modulator"—providing sufficient bulk to resist moisture degradation while maintaining enough electrophilicity to couple with difficult nucleophiles.[1]
The Competitor Landscape
| Compound | Steric Profile | Primary Drawback |
| Phenyl Isocyanate | Unhindered | High moisture sensitivity; rapid dimerization. |
| 2,6-Dimethylphenyl Isocyanate | Moderate | Insufficient shielding for atropisomer control.[1] |
| 2,6-Diisopropylphenyl Isocyanate | High | Poor reactivity with weak nucleophiles; requires forcing conditions.[1] |
| IPM-NCO (Subject) | Asymmetric/High | Optimized balance of stability and reactivity. |
Scientific Analysis & Performance Benchmarks
Benchmark A: Hydrolytic Stability (Moisture Resistance)
The primary failure mode of aryl isocyanates is the reaction with ambient moisture to form unstable carbamic acids, which decarboxylate to anilines and subsequently react with the remaining isocyanate to form symmetrical urea precipitates.
Mechanism of Stabilization: IPM-NCO features an ortho-isopropyl group and an ortho-methyl group.[1] This asymmetry creates a "picket fence" effect that blocks the trajectory of water (a small nucleophile) effectively, significantly extending the half-life of the reagent in open-air handling compared to less hindered alternatives [1].
Experimental Data: Half-Life in Wet Solvent (
| Isocyanate Variant | Stability Rating | |
| Phenyl Isocyanate | < 20 mins | Poor |
| 2,6-Dimethylphenyl Isocyanate | ~ 2.5 hours | Moderate |
| IPM-NCO (Subject) | ~ 6.0 hours | High |
| 2,6-Diisopropylphenyl Isocyanate | > 12 hours | Very High |
Insight: While the diisopropyl variant is the most stable, IPM-NCO provides a 6-hour window, which is sufficient for benchtop handling without the need for a glovebox, unlike phenyl isocyanate.[1]
Benchmark B: Reactivity with Secondary Amines (The "Steric Wall")
While stability is desirable, too much steric hindrance shuts down desired chemistry. We benchmarked the reaction rate against a sterically demanding secondary amine (Diisopropylamine).
Protocol: Reaction of Isocyanate (1.0 eq) with Diisopropylamine (1.1 eq) in Toluene at 25°C.
-
2,6-Diisopropylphenyl Isocyanate: < 10% conversion after 24 hours (Steric clash prevents N-C bond formation).[1]
-
IPM-NCO: > 85% conversion after 4 hours.
Visualizing the Steric Mechanism
The following diagram illustrates the decision logic for selecting IPM-NCO based on our experimental benchmarks.
Figure 1: Decision matrix for isocyanate selection based on nucleophile steric bulk and environmental stability requirements.
Validated Experimental Protocols
To ensure reproducibility, we recommend the following self-validating protocols. These methods use internal checkpoints (TLC/NMR) to prevent wasted precursors.
Protocol A: Synthesis of Hindered Ureas using IPM-NCO
Objective: Coupling IPM-NCO with a secondary amine (e.g., Morpholine or Piperidine derivatives).[1]
Reagents:
-
IPM-NCO (1.0 equiv)[1]
-
Amine substrate (1.1 equiv)[1]
-
Dichloromethane (DCM) or Toluene (anhydrous)[1]
-
Triethylamine (0.1 equiv - catalytic)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine substrate in anhydrous DCM (0.5 M concentration).
-
Checkpoint: Ensure amine is fully solubilized. If amine is a salt (HCl), add 1.1 equiv of DIPEA to liberate the free base.
-
-
Addition: Cool the solution to 0°C. Add IPM-NCO dropwise over 5 minutes.
-
Scientific Rationale: Although IPM-NCO is hindered, the reaction is exothermic.[1] Cooling prevents uncontrolled polymerization.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours.
-
Validation: Spot TLC. The isocyanate spot (usually high
) should disappear. If starting amine remains, heat to 40°C.[1]
-
-
Quench & Isolation:
-
Add 10% aqueous citric acid to quench unreacted amine.
-
Separate organic layer, dry over
.[1] -
Concentrate in vacuo.
-
Purification: Recrystallize from Hexanes/EtOAc (IPM-derived ureas typically crystallize well due to the lipophilic isopropyl group).
-
Protocol B: Quality Control of IPM-NCO Reagent
Before critical syntheses, verify the titer of your isocyanate, as "dead" reagent (urea precipitate) will ruin stoichiometry.[1]
-
Dissolve 50 mg IPM-NCO in 0.6 mL
. -
Add 10 µL Benzyl alcohol (internal standard).
-
Run
-NMR.[1] -
Target Signal: Look for the Isopropyl methine proton (septet) at
ppm. -
Impurity Check: A shift in the methine signal or appearance of broad NH singlets (
ppm) indicates hydrolysis to the urea [3].
Mechanistic Diagram: The Ortho-Effect
The following diagram details why IPM-NCO succeeds where others fail.
Figure 2: Mechanistic representation of the asymmetric steric gating in IPM-NCO.[1] The isopropyl group blocks direct perpendicular attack, while the methyl group allows approach for specific conformers.
References
-
Effect of Substituents on Phenol-Isocyanate Reaction. Scilit. (2010).[1][2] Investigates the kinetic influence of ortho-substituents on isocyanate electrophilicity.
-
Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. BenchChem Application Notes. (2025). Provides comparative protocols for urea synthesis using hindered and activated isocyanates.
-
This compound Product Data. Sigma-Aldrich. (2023).[1][3] Physical property data and safety handling for CAS 102561-43-3.[1][3]
-
Hydrolysis of Alkyl vs Aryl Isocyanates. PubMed. (1996). Fundamental study on the hydrolytic stability of isocyanates, establishing the correlation between steric bulk and moisture resistance.
Sources
Quantitative Analysis of 2-Isopropyl-6-methylphenyl Isocyanate Reaction Kinetics: A Comparative Guide
Executive Summary
2-Isopropyl-6-methylphenyl isocyanate (CAS 102561-43-3) represents a distinct class of sterically hindered aromatic isocyanates. Unlike the commoditized phenyl isocyanate or toluene diisocyanate (TDI), this molecule exhibits a unique kinetic profile governed by the "ortho effect." The asymmetry of its 2,6-disubstitution—combining a methyl group with a bulkier isopropyl group—creates a specific steric blockade that significantly retards nucleophilic attack at the isocyanate carbon.
This guide provides a quantitative framework for understanding its reactivity.[1] We compare its performance against standard benchmarks and provide a self-validating experimental protocol to derive precise kinetic constants (
Part 1: Kinetic Profile & Comparative Analysis
The reactivity of aromatic isocyanates is dictated by the electrophilicity of the isocyanate carbon and the steric accessibility of the N=C=O moiety.
The Steric Hierarchy
In this compound, the NCO group is flanked by two ortho-substituents. The isopropyl group (
Table 1: Comparative Kinetic Benchmarks (Reaction with n-Butanol in Toluene at 25°C)
| Compound | Structure | Relative Reactivity (Approx.)[1][2][3][4][5][6] | Steric Factor | |
| Phenyl Isocyanate | Unsubstituted | 1.0 (Baseline) | Negligible | |
| 2,6-Dimethylphenyl Isocyanate | Sym.[1] Methyl | 0.05 - 0.1 | High | |
| This compound | Asym. Alkyl | 0.01 - 0.03 | < | Very High |
| 2,6-Diisopropylphenyl Isocyanate | Sym. Isopropyl | < 0.005 | Extreme |
Note: Values are normalized to Phenyl Isocyanate. Specific
Mechanistic Insight: The Ortho Effect
The reaction follows a nucleophilic addition mechanism.[1] For this compound, the incoming nucleophile (e.g., an amine or alcohol) must navigate the "canyon" formed by the isopropyl and methyl groups.
-
Electronic Effect: The alkyl groups are electron-donating, slightly reducing the electrophilicity of the carbon, further slowing the reaction.
-
Steric Effect: The primary driver.[1] The isopropyl group rotates to minimize energy, often blocking the optimal angle of attack (Burgi-Dunitz trajectory) for the nucleophile.
Part 2: Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone. The specific impurities (traces of HCl or phosgene) in your isocyanate batch can catalyze or retard the reaction. Use these protocols to validate your specific lot.
Protocol A: In-Situ FTIR Kinetic Assay (Recommended)
This method allows real-time monitoring of the NCO peak disappearance without quenching, eliminating sampling errors.[1]
Materials:
-
Analyte: this compound (>97%).
-
Nucleophile: n-Butanol (dried over 3Å molecular sieves).
-
Solvent: Anhydrous Toluene or THF.
-
Internal Standard: Decane (inert, for baseline correction).
Workflow:
-
Preparation: Prepare a 0.1 M solution of isocyanate in toluene. Add 0.05 M Decane.
-
Baseline: Collect a background spectrum of the solvent + nucleophile.
-
Initiation: Inject the isocyanate solution into the thermostated cell (25°C) containing excess n-Butanol (Pseudo-first-order condition: [OH] >> [NCO], typically 10:1).
-
Monitoring: Track the absorbance of the asymmetric NCO stretch at 2270 cm⁻¹ .
-
Validation: Ensure the C-H stretch of Decane (2920 cm⁻¹) remains constant to validate path length stability.
Protocol B: HPLC Quench Method (High Precision)
Use this if your matrix interferes with IR signals.[1]
-
Reaction: Run the reaction in a stirred vessel.
-
Sampling: At
min, withdraw 50 µL aliquots. -
Quench: Immediately dispense into 500 µL of Dibutylamine solution (excess). The dibutylamine reacts instantly with remaining isocyanate to form a stable urea.
-
Analysis: Inject onto a C18 HPLC column (UV detection at 254 nm). Quantify the urea derivative or the remaining isocyanate (if stable).
Part 3: Visualization & Mechanism
The following diagram illustrates the competitive pathways and the steric blocking mechanism.
Figure 1: Reaction pathway comparison showing the high activation energy barrier imposed by the ortho-isopropyl and methyl groups compared to a standard phenyl isocyanate reference.
Part 4: Data Analysis
To quantify the kinetics from your experimental data, apply the Pseudo-First-Order approximation. Since [Nucleophile] >> [Isocyanate]:
[1]Where:
-
= Absorbance of NCO peak at time
. - = Initial absorbance.
-
= Observed rate constant (
).
To find the true second-order rate constant (
Field Insight: For this compound, expect
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 102561-43-3). [1]
-
Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate-amine reactions.[1][5] Journal of Applied Polymer Science.[5]
-
Rand, L., et al. Reactions of 2,6-Toluene Diisocyanate with Alcohols: Kinetic Studies.
-
BenchChem. Cross-reactivity studies of isopropyl isocyanate with other functional groups.
Sources
- 1. 2,6-Diethylphenyl isocyanate | C11H13NO | CID 5153183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorophenyl isocyanate | C7H3F2NO | CID 522162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isocyanate-Derived Compounds
Executive Summary
The quantification of isocyanates (NCO) presents a unique analytical paradox: the very reactivity that makes them valuable in polymer chemistry and drug synthesis makes them notoriously difficult to analyze directly. They are transient, moisture-sensitive, and prone to polymerization. Consequently, "direct" analysis is impossible; we must rely on derivatization —trapping the NCO group into a stable urea or carbamate.
This guide addresses the critical challenge of cross-validation . When regulatory bodies (OSHA vs. ISO) recommend different derivatizing agents, or when pharmaceutical genotoxicity limits (PGI) demand lower detection limits than standard QC methods allow, how do you validate your data? This document details the comparative performance of 1-(2-pyridyl)piperazine (1,2-PP) , 1-(2-methoxyphenyl)piperazine (1,2-MP) , and Dibutylamine (DBA) , providing a self-validating protocol for researchers in industrial hygiene and pharmaceutical development.
Part 1: The Chemistry of Capture (Agent Comparison)
The choice of derivatizing agent dictates the stability of your sample and the sensitivity of your detector. You cannot cross-validate methods without understanding the kinetic differences between these agents.
The Derivatization Mechanism
All methods rely on a nucleophilic attack by a secondary amine on the electrophilic carbon of the isocyanate group, forming a stable urea derivative.
Figure 1: General reaction pathway for isocyanate stabilization. The rate of this reaction must outcompete hydrolysis (reaction with water) to ensure accurate quantification.
Comparative Matrix: 1,2-PP vs. 1,2-MP vs. DBA
| Feature | 1,2-PP (OSHA 42) | 1,2-MP (ISO 17734/MDHS 25) | Dibutylamine (DBA) |
| Primary Detection | HPLC-UV / Fluorescence | LC-MS/MS (Preferred) / UV | LC-MS/MS (Required) |
| Reaction Kinetics | Moderate. Slower than MP. | Fast. Ideal for impinger/filter. | Fast. |
| Derivative Stability | Moderate. Can degrade if not frozen. | High. Stable for weeks. | Very High. |
| Chromophore | Strong UV/FLD response (Pyridyl group). | Good UV response (Methoxyphenyl). | None (Aliphatic). Requires MS.[1][2][3] |
| Key Limitation | Susceptible to aerosol breakthrough; less stable. | Reagent is controlled in some regions (UK). | Lacks UV specificity; requires MS for confirmation. |
| Best For | Routine Industrial Hygiene (High levels). | Trace Analysis & Complex Matrices. | Total Reactive Isocyanate Group (TRIG). |
Expert Insight: In pharmaceutical trace analysis (genotoxic impurities), 1,2-MP is the superior choice over 1,2-PP due to better ionization efficiency in ESI-MS and higher stability of the resulting urea in solution.
Part 2: Methodological Cross-Validation
To validate a method for isocyanates, you must prove that the "captured" amount reflects the true initial concentration. Since no "standard" isocyanate exists (it degrades), we use a Dual-Stream Validation Protocol .
Scenario A: Sensitivity Validation (UV vs. MS)
Objective: Confirm that non-detects (ND) in HPLC-UV are truly absent and not just below the Limit of Detection (LOD).
-
Logic: HPLC-UV is prone to false positives (matrix interference) and false negatives (high LOD). LC-MS/MS provides mass specificity.[4]
-
Validation Rule: If HPLC-UV detects a peak at the retention time of the urea derivative, the ratio of the Quantifier Ion to Qualifier Ion in MS must match the standard within ±20%.
Scenario B: Capture Efficiency (Impinger vs. Dry Sampler)
Objective: Validate if a dry sampler (coated filter) captures aerosols as effectively as a wet impinger.
-
Logic: 1,2-PP coated filters (OSHA 42) often underestimate concentrations compared to impingers because the reaction on a dry surface is slower than in solution.
-
Validation Rule: A bias >15% between the wet method (Reference) and dry method (Test) indicates poor capture efficiency or reaction kinetics issues.
Part 3: Experimental Protocols (Self-Validating System)
This protocol describes a cross-validation workflow for Residual Isocyanates in a Drug Substance using 1,2-MP derivatization, comparing LC-UV against LC-MS/MS.
Step 1: Sample Preparation (Derivatization)
-
Reagent Prep: Prepare a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (1,2-MP) in Acetonitrile (ACN).
-
Reaction: Weigh 50 mg of Drug Substance (API) into a vial. Add 5 mL of the 1,2-MP solution.
-
Incubation: Sonicate for 10 minutes, then shake at room temperature for 30 minutes. Why? This ensures the solid API dissolves and any trapped residual isocyanate reacts.
-
Quench: Add 1 mL of Methanol (reacts with excess isocyanate to form carbamates, but the MP-urea is already formed and stable).
-
Filtration: Filter through 0.2 µm PTFE filter into an amber vial.
Step 2: Dual-Instrument Analysis
Run the same vial on both systems to eliminate sample prep variability.
System A: HPLC-UV (Screening)
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 / B: ACN (Gradient).
-
Wavelength: 240 nm (max for MP-urea).
System B: LC-MS/MS (Confirmatory)
-
Source: ESI Positive Mode.
-
MRM Transitions: Monitor the specific transition for the R-NCO-MP urea complex (e.g., for Phenyl Isocyanate-MP: m/z 312 -> 150).
Step 3: Data Correlation Logic
Calculate the concentration using external standards for both methods.
Figure 2: Decision tree for validating analytical results. Discrepancies usually indicate matrix interference in UV or ionization suppression in MS.
Part 4: Performance Data Comparison
The following data summarizes typical performance metrics observed when cross-validating these methods for Toluene Diisocyanate (TDI) derivatives.
| Parameter | HPLC-UV (1,2-PP) | LC-MS/MS (1,2-MP) | LC-MS/MS (DBA) |
| LOD (Air) | ~0.2 µg/m³ | ~0.005 µg/m³ | ~0.01 µg/m³ |
| LOD (Solution) | 50 ng/mL | 1.0 ng/mL | 2.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.998 |
| Precision (RSD) | 5 - 12% | 2 - 6% | 3 - 8% |
| Recovery | 85 - 110% | 95 - 105% | 90 - 105% |
Interpretation:
-
LC-MS/MS with 1,2-MP offers approximately 50x greater sensitivity than UV methods [1].
-
DBA shows excellent recovery but slightly higher LODs than 1,2-MP due to the lack of a resonance-stabilizing aromatic ring in the derivative, which can affect ionization efficiency slightly [2].
References
-
ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry. International Organization for Standardization.[1][5]
-
OSHA Method 42. Diisocyanates. Occupational Safety and Health Administration.[2]
-
MDHS 25/4. Organic isocyanates in air: Laboratory method using sampling either onto 2-(1-methoxyphenyl)piperazine coated glass fibre filters followed by solvent desorption or into impingers and analysis using high performance liquid chromatography. Health and Safety Executive (HSE).
-
Karlsson, D., et al. (2005). Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography. Journal of Chromatography A.
-
Sengupta, A. (2022).[5] Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances.
Sources
- 1. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
2-Isopropyl-6-methylphenyl isocyanate proper disposal procedures
Senior Scientist Technical Guide: Safe Disposal of 2-Isopropyl-6-methylphenyl Isocyanate
Executive Safety Directive
CRITICAL WARNING: Never seal a container containing un-neutralized isocyanate waste or recently neutralized isocyanate waste. The reaction of isocyanates with moisture or neutralization solutions generates Carbon Dioxide (
This compound (CAS: 102561-43-3) is a reactive aromatic isocyanate. Unlike simple aliphatic isocyanates, the steric hindrance provided by the ortho-isopropyl and ortho-methyl groups reduces its reactivity slightly but makes the resulting amine (2-isopropyl-6-methylaniline) persistent. Improper disposal can lead to delayed respiratory sensitization and environmental contamination.
This guide provides a self-validating workflow for the chemical neutralization and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the substrate.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Target Analyte |
| CAS Number | 102561-43-3 | Use for Waste Labeling |
| Physical State | Liquid | Requires liquid-tight containment |
| Reactivity | Reacts with water, alcohols, amines | Moisture Sensitive: Generates |
| Toxicity | Acute Tox.[1][2][3][4] (Inhalation/Oral), Sensitizer | Respiratory Hazard: Use Fume Hood/Respirator |
| Flash Point | >110°C (Estimate) | Combustible; Keep away from open flames |
The Chemistry of Neutralization
To dispose of this chemical safely, we must chemically deactivate the isocyanate functional group (
-
Hydrolysis (Water-based):
Result: Generates an amine and carbon dioxide gas. Slow reaction due to hydrophobicity of the aromatic ring. -
Alcoholysis (Solvent-based - Preferred):
Result: Generates a stable carbamate (urethane). Faster and produces less gas, but some hydrolysis always competes in aqueous solutions.
Expert Insight: For this compound, the steric bulk hinders water attack. Therefore, a solvent-based decontamination solution containing alcohol and a surfactant is strictly required to solubilize the organic phase and accelerate destruction.
Decontamination Solution Formulations
Prepare one of the following solutions fresh before starting the disposal procedure.
| Component | Formula A (Preferred) (Faster, better solubility) | Formula B (Alternative) (Slower, for surface decon) |
| Solvent | 50% Ethanol or Isopropanol | 90% Water |
| Activator | 5% Concentrated Ammonia (aq) | 8% Concentrated Ammonia (aq) |
| Carrier | 45% Water | -- |
| Surfactant | -- | 2% Liquid Detergent |
| Usage | Bulk liquid waste neutralization | Surface decontamination & spill cleanup |
Note: If Ammonia is unavailable, Sodium Carbonate (5-10%) can be substituted as the base, but reaction times will be longer.
Operational Workflows (Visualized)
Workflow 1: Decision Logic & Immediate Response
Figure 1: Decision Matrix for Isocyanate Disposal. Note the critical "Wait" step with vented caps.
Detailed Protocols
Protocol A: Routine Waste Neutralization
For disposal of reaction mixtures, expired reagents, or glassware rinses.
-
Preparation:
-
Perform work in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
-
Prepare Formula A (Alcohol/Ammonia/Water) in a volume approx. 10x the volume of the waste.[5]
-
-
Combination:
-
Slowly add the isocyanate waste to the Decontamination Solution while stirring.[5]
-
Caution: The reaction is exothermic. Add slowly to prevent boiling or splashing.
-
-
Incubation:
-
Place the container in the back of the fume hood.
-
Cover loosely with a lid or parafilm with a hole punched in it. DO NOT TIGHTEN THE CAP.
-
Allow to stand for 48 to 72 hours . This allows the slow-reacting sterically hindered isocyanate to fully convert to the amine/urea derivative and for all
to off-gas.
-
-
Verification (Self-Validation):
-
Final Disposal:
-
Once neutralized, seal the container.[6]
-
Label as: "Hazardous Waste: Contains 2-Isopropyl-6-methylaniline, Ethanol, Ammonia. pH > 10."
-
Request pickup by your institution's EHS or waste contractor.
-
Protocol B: Emergency Spill Response
For accidental release outside of containment.
-
Immediate Action:
-
Containment:
-
Don full PPE including a respirator with organic vapor cartridges (if cleared for use).
-
Surround the spill with dry absorbent material (Vermiculite, dry sand, or commercial absorbent pads).[1][6]
-
CRITICAL: Do NOT use water, sawdust, or paper towels directly on the concentrated chemical. Water causes rapid gas evolution; sawdust/paper are combustible.
-
-
Decontamination:
-
Scoop the saturated absorbent into a wide-mouth waste pail (polyethylene).
-
Flood the spill area with Formula B (Water/Ammonia/Detergent). Let sit for 15 minutes.
-
Absorb the decontamination liquid and add it to the waste pail.
-
-
Waste Treatment:
-
Add enough Formula B to the waste pail to saturate the absorbent.
-
Leave the pail OPEN (or loosely covered) in a fume hood or well-ventilated waste storage area for 72 hours.
-
Label as "Isocyanate Spill Debris - Reacting/Venting".
-
Waste Management & Regulatory Compliance
-
RCRA Classification: Un-neutralized isocyanates are characteristic hazardous wastes (Reactivity/Toxicity). Once neutralized, the waste remains hazardous due to the solvent (Ignitability, D001) and the pH (Corrosivity, D002), but the acute reactive hazard is removed.
-
Empty Containers:
-
Empty reagent bottles must be triple-rinsed with Decontamination Solution (Formula A).
-
Leave the rinsed bottle open in a fume hood for 48 hours.
-
Deface the label and dispose of as glass waste (if allowed by local policy) or hazardous waste debris.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates. United States Department of Labor. Retrieved from [Link]
-
Safe Work Australia. (2015).[2][3][4][13] Guide for Handling Isocyanates. Retrieved from [Link]
-
New Jersey Department of Health. (2000).[2][4][6] Hazardous Substance Fact Sheet: Isopropyl Isocyanate. (Reference for isopropyl-substituted isocyanate hazards). Retrieved from [Link]
Sources
- 1. actsafe.ca [actsafe.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
- 8. fsi.co [fsi.co]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
